tert-Butyl (2,3-dihydroxypropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400850 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-48-5 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2,3-dihydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile building block in organic synthesis and drug development. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its application as a hydrophilic linker in the design of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The information is presented to support researchers and professionals in the pharmaceutical and biotechnology sectors in leveraging this compound for the development of novel therapeutics.
Chemical and Physical Properties
This compound, also known as N-Boc-3-amino-1,2-propanediol, is a carbamate-protected amino diol. The presence of the Boc protecting group allows for selective chemical modifications, while the diol functionality imparts hydrophilicity, a desirable characteristic for improving the pharmacokinetic properties of drug candidates.
| Property | Value | Reference(s) |
| CAS Number | 137618-48-5 | [1][2][3] |
| Molecular Formula | C₈H₁₇NO₄ | [4] |
| Molecular Weight | 191.22 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | |
| Density | 1.136 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, dichloromethane. | [5] |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 eq) in anhydrous methanol or dichloromethane.[5]
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Synthesis workflow for this compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable component in the design of sophisticated drug molecules, particularly as a linker in drug conjugates.
Role as a Hydrophilic Linker
In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload or the E3 ligase ligand plays a critical role in the overall efficacy and pharmacokinetic profile of the conjugate.[6] The diol functionality of this compound imparts hydrophilicity to the linker, which can:
-
Improve Solubility: Enhance the aqueous solubility of the entire drug conjugate, which is often a challenge for large, complex molecules.
-
Reduce Aggregation: Mitigate the tendency of ADCs and PROTACs to aggregate, which can lead to loss of activity and immunogenicity.[7]
-
Optimize Pharmacokinetics: Influence the distribution, metabolism, and excretion (DME) properties of the drug, potentially leading to improved in vivo performance.
Incorporation into PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6] The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical nature of the linker are crucial for optimal degradation activity.[8] this compound can be incorporated as a hydrophilic building block within a longer PROTAC linker to fine-tune its properties.
Logical workflow for incorporating the diol carbamate into a PROTAC.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself modulates specific signaling pathways. Its primary role in a biological context is as a component of a larger, pharmacologically active molecule. The biological activity and the signaling pathways affected would be determined by the nature of the warhead (in an ADC) or the protein of interest targeted by the PROTAC. The carbamate linkage itself is generally stable under physiological conditions, ensuring the integrity of the drug conjugate until it reaches its target.[9]
Conclusion
This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its straightforward synthesis and the presence of both a protected amine and a hydrophilic diol moiety make it an attractive building block for the construction of complex therapeutic agents. Its application as a component in linkers for ADCs and PROTACs highlights its potential to address some of the key challenges in modern drug design, such as improving solubility and optimizing pharmacokinetic profiles. This guide provides the foundational knowledge for the effective utilization of this compound in the pursuit of novel and improved therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 5. Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | 148983-23-7 | Benchchem [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (2,3-dihydroxypropyl)carbamate: A Versatile Building Block in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile bifunctional molecule with significant applications in organic synthesis and as a potential building block in drug development. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its utility as a protected amine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.
Chemical Structure and Properties
This compound, also known by its IUPAC name tert-butyl N-(2,3-dihydroxypropyl)carbamate, is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 3-amino-1,2-propanediol backbone.[1] This structure imparts bifunctionality, with two hydroxyl groups and a protected primary amine, making it a valuable intermediate in the synthesis of more complex molecules.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇NO₄ | [2] |
| Molecular Weight | 191.22 g/mol | [2] |
| CAS Number | 137618-48-5 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 60-63 °C | |
| Boiling Point | 361.6 °C (estimated) | |
| Density | 1.136 g/cm³ (estimated) | |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [2] |
| InChI | InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | [2] |
| InChIKey | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the protection of the primary amine of 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent such as methanol or dichloromethane in the presence of a base like triethylamine to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis from 3-Amino-1,2-propanediol
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in anhydrous methanol.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in organic synthesis, primarily due to its bifunctional nature. The Boc-protected amine allows for selective reactions at the hydroxyl groups, while the diol functionality can be exploited for the introduction of chirality or as a scaffold for further molecular elaboration.
-
Protected Amine Synthon: The primary application of this compound is as a protected form of 3-amino-1,2-propanediol. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), liberating the primary amine for subsequent transformations. This orthogonality makes it compatible with many other protecting group strategies used in complex molecule synthesis.
-
Building Block for Chiral Molecules: The 1,2-diol moiety provides a handle for the synthesis of chiral molecules. The hydroxyl groups can be selectively protected, activated, or transformed to introduce new stereocenters.
-
Intermediate in Pharmaceutical Synthesis: While direct incorporation into a marketed drug is not widely documented, carbamate derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, a patent describes the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide, an antiepileptic drug, highlighting the importance of this class of compounds in medicinal chemistry.[3]
-
Use in Mass Spectrometry: Tert-Butyl N-(2,3-dihydroxypropyl)carbamate has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.
Logical Relationship in Synthetic Chemistry
The utility of this compound as a synthetic intermediate can be visualized as a branching point for the synthesis of diverse molecular architectures.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a readily accessible and highly versatile chemical entity. Its combination of a protected amine and a diol functionality makes it an invaluable tool for synthetic chemists. For professionals in drug development, this compound represents a key building block for the construction of complex and potentially bioactive molecules. The detailed synthesis protocol and understanding of its chemical properties provided in this guide are intended to facilitate its broader application in research and development.
References
tert-Butyl (2,3-dihydroxypropyl)carbamate physical properties
An In-depth Technical Guide on the Physical Properties of tert-Butyl (2,3-dihydroxypropyl)carbamate
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a carbamate ester that features both hydroxyl and a tert-butoxycarbonyl (Boc) protected amine functional group.[1][2][3] This structure makes it a useful building block in organic synthesis.
-
IUPAC Name: tert-butyl N-(2,3-dihydroxypropyl)carbamate[4]
The diagram below illustrates the logical relationship of the functional groups within the molecule, highlighting the core dihydroxypropyl structure and the Boc protecting group.
Caption: Functional group relationship in this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 191.22 g/mol | [1][2][4][5][6] |
| Appearance | Solid | [1][2] |
| Melting Point | 60-63 °C (lit.) | [1][2][5][6] |
| Purity | Typically ≥97% | [1][5][6] |
| Topological Polar Surface Area | 78.8 Ų | [4] |
| InChI | 1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | [1][2][4] |
| InChIKey | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [1][2][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, the values reported are typically determined using standard analytical chemistry techniques.
Workflow for Physical Property Determination
Caption: General experimental workflow for chemical characterization.
-
Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the material is recorded.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the exact mass and confirming the molecular formula.
-
Solubility Testing: Solubility is determined by adding a known amount of the solute to a known volume of a specific solvent at a given temperature. The mixture is agitated, and the point at which no more solute dissolves is observed to classify it as soluble, slightly soluble, or insoluble. For a related compound, tert-butyl carbamate, it is noted to be soluble in solvents like methylene chloride, chloroform, and alcohols, while being only slightly soluble in water.[7]
Applications and Safety
Applications: Tert-butyl N-(2,3-dihydroxypropyl)carbamate serves as a protected amine in organic synthesis.[1][3] It has been used in the preparation of isobaric mix solutions for experiments involving single-stage orbitrap mass spectrometric analysis.[1][3]
Safety and Handling: According to GHS classifications for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical. It is classified under Storage Class 11 as a combustible solid.[1][2]
References
- 1. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 4. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. Sigma Aldrich tert-Butyl N-(2,3-dihydroxypropyl)carbamate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
An In-depth Technical Guide to N-Boc-3-amino-1,2-propanediol
Introduction: N-Boc-3-amino-1,2-propanediol, also known as tert-Butyl N-(2,3-dihydroxypropyl)carbamate, is a key bifunctional organic compound widely utilized in chemical synthesis.[1] As a protected amine, it serves as a versatile building block, particularly in the fields of medicinal chemistry and drug development.[2] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the diol moiety.[3] The Boc group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, providing the orthogonality required for complex multi-step syntheses.[3] This guide provides a comprehensive overview of its characteristics, synthesis, and applications for researchers and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of N-Boc-3-amino-1,2-propanediol are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | [1] |
| CAS Number | 137618-48-5 | |
| Molecular Formula | C₈H₁₇NO₄ | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 60-63 °C | |
| Linear Formula | HOCH₂CH(OH)CH₂NHCO₂C(CH₃)₃ | |
| Assay Purity | ≥97% | |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [1] |
| Computed XLogP3 | -0.4 | [1] |
| Polar Surface Area | 78.8 Ų | [1] |
Core Applications in Research and Drug Development
N-Boc-3-amino-1,2-propanediol is primarily used as a synthetic intermediate. The strategic protection of the amino group allows for the selective modification of the hydroxyl groups, or conversely, the protection of the diol followed by deprotection of the amine for subsequent reactions at the nitrogen atom.
-
Synthetic Building Block: Its bifunctional nature makes it a valuable precursor for creating more complex molecules. It is a foundational component for synthesizing chiral ligands, pharmaceutical intermediates, and other specialty chemicals. The parent compound, 3-amino-1,2-propanediol, is an irreplaceable raw material for producing X-CT non-ionic contrast agents like ioversol and iopamidol.[4]
-
Drug Discovery: The unprotected parent compound is being investigated as a key component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers used in gene delivery systems.[5] N-Boc-3-amino-1,2-propanediol is a critical starting material for accessing these advanced therapeutic modalities.
-
Mass Spectrometry: It has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.
The following diagram illustrates the logical workflow of utilizing N-Boc-3-amino-1,2-propanediol as a versatile synthetic intermediate in drug discovery pathways.
Caption: Synthetic utility of N-Boc-3-amino-1,2-propanediol.
Experimental Protocols
Synthesis of N-Boc-3-amino-1,2-propanediol[4]
This protocol details the protection of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of tert-butanol and 1 M NaOH.
-
Addition of Boc₂O: Under ice bath cooling conditions, slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in tert-butanol to the reaction mixture.
-
Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Solvent Removal: Concentrate the reaction solution under reduced pressure using a rotary evaporator with a water bath at 50 °C to remove the tert-butanol.
-
Neutralization: Neutralize the remaining aqueous mixture with 1 M HCl solution.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate and water. Repeat the extraction three times, combining the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium chloride solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure in a water bath at 40 °C to yield the final product, tert-butyl N-(2,3-dihydroxypropyl)carbamate.
The following diagram outlines the workflow for the synthesis and purification process.
Caption: Workflow for N-Boc-3-amino-1,2-propanediol synthesis.
Analytical Methods
-
Thin Layer Chromatography (TLC): Utilized for monitoring reaction progress.[2]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Standard methods for assessing the purity of propanediol derivatives.[6][7]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Employed for structural confirmation and characterization of the final product and related compounds.
Safety and Handling
Proper handling of N-Boc-3-amino-1,2-propanediol is crucial in a laboratory setting. Although it is a protected amine, which is generally less hazardous than its parent compound, standard precautions for handling chemical solids should be observed.
| Safety Aspect | Information | Reference |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | |
| Flash Point | Not applicable | |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, suitable respirator if dust is generated. | [8] |
| First Aid (Inhalation) | Move victim to fresh air. | [8] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately and wash skin. | [8] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [8] |
| First Aid (Ingestion) | Rinse mouth with water. | [8] |
| Accidental Release | Avoid dust formation. Prevent further spillage. Collect material for proper disposal. | [8] |
Note: The unprotected parent compound, 3-Amino-1,2-propanediol, is classified as corrosive and can cause severe skin burns and eye damage.[9][10] Appropriate caution should be exercised when handling any related materials.
References
- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BOC-(RS)-3-AMINO-1,2-PROPANEDIOL | 137618-48-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. oiv.int [oiv.int]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. borregaard.com [borregaard.com]
(2,3-dihydroxy-propyl)-carbamic acid tert-butyl ester IUPAC name
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of tert-butyl (2,3-dihydroxypropyl)carbamate, a key intermediate in organic synthesis. The document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates its synthetic pathway.
Chemical Identity and Properties
The compound with the common name (2,3-dihydroxy-propyl)-carbamic acid tert-butyl ester is formally known by its IUPAC name: tert-butyl N-(2,3-dihydroxypropyl)carbamate .[1] It is often used as a protected form of 3-amino-1,2-propanediol, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality.[2] This protection strategy is common in multi-step organic syntheses, particularly in the development of pharmaceutical compounds.
Table 1: Physicochemical Properties of tert-Butyl N-(2,3-dihydroxypropyl)carbamate
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | PubChem[1] |
| CAS Number | 137618-48-5 | Sigma-Aldrich[2] |
| Molecular Formula | C8H17NO4 | PubChem[1] |
| Molecular Weight | 191.22 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Appearance | White solid | Sigma-Aldrich[2] |
| Melting Point | 60-63 °C (lit.) | Sigma-Aldrich[2], Thomas Scientific[3] |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | Sigma-Aldrich[2] |
Synthesis of tert-Butyl N-(2,3-dihydroxypropyl)carbamate
The synthesis of tert-butyl N-(2,3-dihydroxypropyl)carbamate typically involves the protection of the amino group of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.
This protocol is a representative method for the synthesis of tert-butyl N-(2,3-dihydroxypropyl)carbamate.
Materials:
-
3-amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3-amino-1,2-propanediol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl N-(2,3-dihydroxypropyl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to afford a white solid.[2][4]
Applications in Research and Drug Development
tert-Butyl N-(2,3-dihydroxypropyl)carbamate serves as a valuable building block in organic synthesis. The diol functionality allows for further chemical transformations, while the Boc-protected amine remains unreactive until deprotection is desired.
Key Applications:
-
Synthesis of Chiral Building Blocks: The 2-hydroxy group can be targeted for stereospecific reactions, making it a precursor for chiral molecules.
-
Preparation of Pharmaceutical Intermediates: It is a key component in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a structural motif found in numerous drugs.[5]
-
Mass Spectrometry: It has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.[6]
Visualized Synthetic Pathway and Applications
The following diagrams illustrate the synthesis and utility of tert-butyl N-(2,3-dihydroxypropyl)carbamate.
Caption: Synthetic route to tert-Butyl N-(2,3-dihydroxypropyl)carbamate.
Caption: Utility of the target compound as a synthetic intermediate.
References
- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
tert-Butyl (2,3-dihydroxypropyl)carbamate CAS number 137618-48-5
CAS Number: 137618-48-5
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile chemical intermediate. The document details its physicochemical properties, a representative synthetic protocol, and its key applications in research and development, particularly as a protected amine building block.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₄ | [1] |
| Molecular Weight | 191.22 g/mol | [2] |
| CAS Number | 137618-48-5 | [1] |
| Appearance | Solid | |
| Melting Point | 60-63 °C | |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 78.79 Ų | [1] |
| logP | -0.1357 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis and Experimental Protocols
This compound is a protected amine, and its synthesis typically involves the reaction of 3-amino-1,2-propanediol with a Boc-protecting agent. The following is a representative experimental protocol for its preparation.
Synthesis of this compound
This procedure outlines the N-tert-butoxycarbonylation of 3-amino-1,2-propanediol.
Materials:
-
3-amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Applications in Research and Drug Development
This compound primarily serves as a valuable building block in organic synthesis. Its key feature is the tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective chemical transformations at other parts of the molecule.
Role as a Protected Amine Intermediate
The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This property makes this compound an ideal starting material for the synthesis of more complex molecules. The diol functionality can be further modified or used as a linker, while the protected amine remains unreactive. Subsequent deprotection of the amine allows for further functionalization, such as amide bond formation or alkylation. This workflow is crucial in the multi-step synthesis of pharmaceutical compounds and other fine chemicals.
References
In-Depth Technical Guide: Molecular Weight of tert-Butyl (2,3-dihydroxypropyl)carbamate
This document provides a detailed breakdown of the molecular weight for tert-Butyl (2,3-dihydroxypropyl)carbamate, a compound relevant to researchers, scientists, and professionals in drug development.
Chemical Identity
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₇NO₄.
The calculation is based on the standard atomic weights of each element:
The following table summarizes the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 191.227 |
Based on this calculation, the molecular weight of this compound is approximately 191.23 g/mol . This value is consistent with commercially available data, which lists the molecular weight as 191.22 g/mol .[1][2][3][12]
Experimental Protocols and Visualizations
The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination (beyond standard analytical techniques like mass spectrometry for confirmation) are not applicable in this context.
Similarly, the request for diagrams of signaling pathways or experimental workflows using Graphviz is not relevant to the calculation of a molecular property like molecular weight. Such visualizations are typically used to represent biological processes, experimental procedures, or logical flows, none of which are involved in this calculation.
References
- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. 137618-48-5|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Core Properties of N-Boc-3-amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-amino-1,2-propanediol, a carbamate-protected amino alcohol, is a versatile building block in modern organic synthesis and plays a significant role in the development of novel therapeutic agents. Its unique structural features, combining a hydrophilic diol moiety with a protected amine, make it a valuable precursor for a diverse range of molecules, including lipidoids for nucleic acid delivery and various pharmacologically active compounds. This technical guide provides a comprehensive overview of its key properties, experimental protocols, and applications in drug development.
Core Properties of N-Boc-3-amino-1,2-propanediol
The physical, chemical, and spectroscopic properties of N-Boc-3-amino-1,2-propanediol are crucial for its application in synthesis and drug development. A summary of these properties is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₄ | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 60-63 °C | [1] |
| Solubility | Soluble in water, methanol, and other polar organic solvents. | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of N-Boc-3-amino-1,2-propanediol.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | CH(OH) |
| ~3.60 | dd | 2H | CH₂(OH) |
| ~3.20 | dd | 2H | CH₂NHBoc |
| ~2.75 | br | 1H | OH |
| ~2.68 | br | 1H | OH |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: Solvent and spectrometer frequency can influence chemical shifts.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.0 | C(CH₃)₃ (Boc) |
| ~70.0 | CH(OH) |
| ~64.0 | CH₂(OH) |
| ~45.0 | CH₂NHBoc |
| ~28.5 | C(CH₃)₃ (Boc) |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl groups) |
| ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate and alcohol) |
Mass Spectrometry (MS)
| m/z | Ion |
| 192.12 | [M+H]⁺ |
| 136.08 | [M-C₄H₉O]⁺ |
| 92.06 | [M-Boc+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and purification of N-Boc-3-amino-1,2-propanediol are essential for its successful application in research and development.
Synthesis of N-Boc-3-amino-1,2-propanediol
This protocol describes the protection of the amino group of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of dioxane and 1 M NaOH solution in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq.) in dioxane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude N-Boc-3-amino-1,2-propanediol can be purified by column chromatography.
Materials:
-
Crude N-Boc-3-amino-1,2-propanediol
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-3-amino-1,2-propanediol.
Visualizations
Experimental Workflow: Synthesis and Purification
References
In-Depth Technical Guide: tert-Butyl (2,3-dihydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a hydrophilic diol moiety and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an invaluable building block for the synthesis of complex molecules. The diol functionality enhances water solubility, a crucial property for improving the pharmacokinetic profiles of drug candidates. The Boc-protected amine allows for selective chemical modifications, enabling its use as a linker in various bioconjugation applications, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, properties, and potential applications, complete with detailed experimental protocols and data.
Chemical Properties and Data
This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₄ | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| CAS Number | 137618-48-5 | [1] |
| Melting Point | 60-63 °C | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1][2] |
Synthesis
The primary route for the synthesis of this compound involves the protection of the primary amine of 3-amino-1,2-propanediol with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
Synthesis of Precursor: 3-Amino-1,2-propanediol
A common method for the preparation of the precursor, 3-amino-1,2-propanediol, involves the ammonolysis of 3-chloro-1,2-propanediol. The reaction conditions can be optimized to achieve high yields and purity.
Table 2: Optimized Conditions for the Synthesis of 3-Amino-1,2-propanediol [3]
| Parameter | Optimized Value |
| Molar Ratio (Ammonia : 3-chloro-1,2-propanediol) | 15:1 |
| Reaction Temperature | 50°C |
| Reaction Time | 4 hours |
| Yield | 90% |
| Purity | 99.6% |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the Boc protection of an amino alcohol, adapted for the synthesis of this compound from 3-amino-1,2-propanediol.
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform:Methanol mixture)
Procedure:
-
Dissolve 3-amino-1,2-propanediol in dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature with continuous stirring.
-
Allow the reaction to proceed overnight.
-
Upon completion, dilute the crude reaction mixture with a brine solution and extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform:methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Characterization:
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker molecule in the design and synthesis of various therapeutic agents. Its hydrophilic diol moiety can improve the solubility and pharmacokinetic properties of a drug, while the protected amine provides a handle for conjugation to other molecules.
Role as a Hydrophilic Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC. The incorporation of hydrophilic linkers, such as those derived from this compound, can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[4]
The general workflow for incorporating a linker like this compound into a PROTAC is depicted below.
Caption: General workflow for synthesizing a PROTAC using a linker derived from this compound.
In this workflow, the hydroxyl groups of this compound are first activated for coupling with a ligand for either the target protein or the E3 ligase. Following the initial conjugation, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then coupled to the second ligand to complete the PROTAC synthesis.
The use of a diol-containing linker can be advantageous in modulating the physicochemical properties of the resulting PROTAC, potentially leading to improved cell permeability and in vivo efficacy. While specific examples detailing the use of this compound in published PROTACs are not yet widespread, its properties make it a highly promising candidate for future PROTAC design and development.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward synthesis, combined with its desirable physicochemical properties, makes it an attractive component for the construction of complex bioactive molecules. As the demand for therapeutics with improved pharmacokinetic profiles, such as PROTACs, continues to grow, the utility of hydrophilic linkers derived from this compound is expected to increase significantly. This guide provides a foundational understanding for researchers looking to incorporate this compound into their synthetic strategies.
References
The Guardian of Reactivity: An In-depth Technical Guide to the Role of Protected Amines in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and complex molecule synthesis, controlling the reactivity of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often plays a central role in both the desired biological activity and undesired side reactions. This technical guide provides a comprehensive exploration of the use of protected amines, a cornerstone of modern organic synthesis. We will delve into the mechanisms, quantitative comparisons, and detailed experimental protocols for the most common amine protecting groups, and illustrate their strategic application in drug development.
The Critical Role of Amine Protection in Synthesis
The primary function of an amine protecting group is to temporarily mask the reactivity of an amine functionality within a molecule.[1] This allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine group.[2] An ideal protecting group strategy involves the easy and high-yielding introduction of the group, its stability throughout various reaction conditions, and its clean and efficient removal under conditions that do not compromise the integrity of the rest of the molecule.[1][3]
The concept of orthogonal protection is a powerful strategy in multi-step synthesis, particularly in the construction of complex molecules like peptides and certain small molecule drugs.[4][5] It involves the use of multiple protecting groups that can be selectively removed under distinct, non-interfering conditions.[4][] For instance, an acid-labile group can be cleaved in the presence of a base-labile group, allowing for precise, sequential modifications of a molecule.[][7]
A Quantitative Comparison of Common Amine Protecting Groups
The choice of a protecting group is a critical strategic decision in synthetic planning. The most widely employed protecting groups for amines are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Their properties and deprotection conditions are summarized below.
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Key Advantages | Potential Limitations | Typical Yields (Protection/Deprotection) |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[1][8] | Robust, well-established, stable to a wide range of non-acidic conditions.[1][7] | Requires strong acids for removal, which can be problematic for acid-sensitive substrates.[1] The formation of the tert-butyl cation can lead to side reactions.[9] | >95% / >90%[8][10] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[7][11] | Stable to acidic and basic conditions, orthogonal to Boc.[1] Can impart crystallinity, aiding purification.[11] | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes).[11] | >90% / >90%[12] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF).[][7] | Mild deprotection conditions, orthogonal to acid-labile and hydrogenolysis-labile groups.[][7] Widely used in automated solid-phase peptide synthesis (SPPS).[] | The fluorenyl group can be bulky. The dibenzofulvene byproduct can form adducts with the deprotected amine if not scavenged.[14] | >95% / >95%[] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the protection and deprotection of amines using the Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Boc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) or Sodium Bicarbonate (2.0 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1][12]
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 25-50% v/v).[8]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can often be used directly in the next step or purified further if necessary.[8]
-
Benzyloxycarbonyl (Cbz) Group
Protocol 3: Cbz Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent, wash with brine, dry, and concentrate.[12]
-
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protocol 5: Fmoc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
1,4-Dioxane and Water
-
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Add Fmoc-OSu to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.
-
Protocol 6: Fmoc Deprotection using Piperidine
-
Materials:
-
Fmoc-protected amine
-
20% Piperidine in Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature. The reaction is often complete within minutes.[]
-
Monitor the reaction by TLC or by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.
-
Upon completion, the reaction mixture can often be taken directly to the next step, especially in solid-phase synthesis after washing, or the product can be isolated by standard workup procedures.
-
Visualizing Workflows and Logical Relationships
The strategic use of protected amines can be visualized through workflows and logical diagrams.
Caption: General workflow for the use of a protected amine in a multi-step synthesis.
Caption: Orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Drug Development
The strategic use of protected amines is a recurring theme in the synthesis of many FDA-approved drugs. For instance, in the synthesis of the prostate cancer drug Darolutamide , an acid-mediated deprotection of a Boc group is a key step to generate a crucial intermediate.[15] Similarly, the synthesis of the antiviral medication Futibatinib involves a Boc-removal step to reveal an amine that then undergoes acylation in the final stage of the synthesis.[16]
The synthesis of complex molecules often requires the sequential and selective manipulation of multiple functional groups. The piperazine moiety, a common scaffold in many pharmaceuticals, often necessitates the use of protecting groups to achieve selective N-alkylation or N-arylation. For example, in the synthesis of various piperazine-containing drugs, one nitrogen is often protected (e.g., with a Boc group) to allow for reaction at the other nitrogen, followed by deprotection and further functionalization.[17]
Conclusion
The protection and deprotection of amines is a fundamental and indispensable tool in the arsenal of the modern medicinal and process chemist. A thorough understanding of the characteristics, stability, and reactivity of different amine protecting groups is crucial for the efficient and successful synthesis of complex small molecules and peptide-based therapeutics. The choice between Boc, Cbz, Fmoc, and other protecting groups is dictated by the specific synthetic strategy, with orthogonal protection schemes enabling the construction of highly elaborate molecular architectures. As drug discovery continues to push the boundaries of chemical complexity, the judicious application of protected amines will undoubtedly remain a critical element in the development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. mdpi.com [mdpi.com]
- 16. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The presence of a Boc-protected amine and a diol functionality makes it an important building block for the introduction of hydrophilic and functionalized moieties in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for orthogonal chemical strategies. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, along with its applications in pharmaceutical research.
Physicochemical and Quantitative Data
A summary of the key quantitative and physical data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₇NO₄ | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| CAS Number | 137618-48-5 | [1] |
| Appearance | Solid | |
| Melting Point | 60-63 °C | |
| Purity | Typically ≥97% | |
| Theoretical Yield | Quantitative | |
| Storage | 2-8°C, Refrigerator | [2] |
Synthesis Workflow
The synthesis of this compound is achieved through the Boc-protection of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O). The general workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate.
Materials:
-
3-Amino-1,2-propanediol (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)
-
tert-Butanol (t-BuOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2-propanediol (3 g, 32.93 mmol, 1.0 eq.) in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.
-
In a separate beaker, prepare a solution of di-tert-butyl dicarbonate (7.19 g, 32.93 mmol, 1.0 eq.) in 20 mL of tert-butanol.
-
Cool the solution of 3-amino-1,2-propanediol to 0 °C using an ice bath.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator in a 50 °C water bath to remove the tert-butanol.
-
Neutralize the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.
-
Perform a liquid-liquid extraction of the neutralized solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure in a 40 °C water bath to yield the product.
Protocol 2: Purification by Column Chromatography (Optional)
For applications requiring high purity, the crude product can be further purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in dichloromethane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization Data
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.45 | s | 9H | -C(CH₃)₃ | |
| 2.68-2.71 | br | 1H | -OH | |
| 2.75-2.81 | br | 1H | -OH | |
| 3.20 | dd | 2H | -CH₂-NH- | |
| 3.63 | dd | 2H | -CH₂-OH | |
| 3.71 | m | 1H | -CH(OH)- | |
| 4.91 | br | 1H | -NH- |
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications. The diol moiety imparts increased hydrophilicity, which can improve the pharmacokinetic properties of a drug candidate. The protected amine allows for further synthetic modifications after its deprotection.
-
As a Linker/Spacer: The molecule can be used as a hydrophilic linker in the development of various bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The diol functionality can also be further derivatized to attach other molecules of interest.
-
Synthesis of Bioactive Molecules: The starting material, 3-amino-1,2-propanediol, is a key building block for non-ionic X-ray contrast agents. The Boc-protected version allows for controlled, stepwise synthesis of analogs and other complex molecules.
-
Development of Novel Therapeutics: 3-Amino-1,2-propanediol has been investigated as a component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers used in gene delivery systems.[3] this compound is a key intermediate in these synthetic pathways.
Logical Relationship of Functional Groups
The utility of this compound in drug development stems from the orthogonal nature of its functional groups.
References
Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate, a valuable intermediate in drug development and organic synthesis. The synthesis involves the protection of the primary amine of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a carbamate-protected diol that serves as a versatile building block in the synthesis of various pharmaceutical and biologically active molecules. The presence of the diol functionality allows for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable mask for the primary amine. The synthesis described herein is a straightforward and efficient method for the preparation of this compound, utilizing common laboratory reagents and techniques.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-1,2-propanediol | [1] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Solvent | tert-Butanol and 1 M NaOH (aq) | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Yield | Quantitative (approx. 6.3 g from 3 g starting material) | [1] |
| Purity | Not explicitly stated, but NMR confirms structure | [1] |
| Melting Point | 60-63 °C | [2] |
| Molecular Weight | 191.22 g/mol | |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.45 (s, 9H), 2.68-2.71 (br, 1H), 2.75-2.81 (br, 1H), 3.20 (dd, 2H), 3.63 (dd, 2H), 3.71 (m, 1H), 4.91 (br, 1H) | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from 3-amino-1,2-propanediol.
Materials:
-
3-Amino-1,2-propanediol (3 g, 32.93 mmol)
-
Di-tert-butyl dicarbonate (7.19 g, 32.93 mmol)
-
tert-Butanol (40 mL)
-
1 M Sodium Hydroxide (NaOH) solution (20 mL)
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3 g (32.93 mmol) of 3-amino-1,2-propanediol in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.[1]
-
Addition of Boc Anhydride: Prepare a solution of 7.19 g (32.93 mmol) of di-tert-butyl dicarbonate in 20 mL of tert-butanol. Slowly add this solution to the stirred reaction mixture, which is cooled in an ice bath.[1]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 5 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator with a water bath at 50 °C to remove the tert-butanol.[1]
-
Neutralize the remaining aqueous solution with 1 M HCl solution.[1]
-
Perform a liquid-liquid extraction of the neutralized solution with ethyl acetate. Repeat the extraction three times.[1]
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[1]
-
Dry the organic phase over anhydrous magnesium sulfate.[1]
-
-
Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure with a water bath at 40 °C to yield the final product, tert-Butyl N-(2,3-dihydroxypropyl)carbamate.[1] A quantitative yield of approximately 6.3 g is expected.[1]
-
Characterization: Confirm the structure of the product using ¹H-NMR spectroscopy.[1] The expected ¹H-NMR (500 MHz, CDCl₃) chemical shifts are: δ 1.45 (s, 9H), 2.68-2.71 (br, 1H), 2.75-2.81 (br, 1H), 3.20 (dd, 2H), 3.63 (dd, 2H), 3.71 (m, 1H), 4.91 (br, 1H).[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The procedure is well-suited for laboratory-scale preparations and utilizes readily available starting materials and reagents. The detailed experimental steps and characterization data will be beneficial for researchers in the fields of medicinal chemistry and organic synthesis.
References
Application Notes and Protocols: N-Boc-3-amino-1,2-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-3-amino-1,2-propanediol is a valuable chiral building block and a critical intermediate in the synthesis of various pharmaceutical compounds and complex molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine allows for selective reactions at the diol functionality, while the chiral diol backbone is a key structural motif in many biologically active molecules. These notes provide detailed protocols for the synthesis of the parent compound, 3-amino-1,2-propanediol, and its subsequent N-Boc protection. Applications in drug development are also discussed.
Key Applications
3-Amino-1,2-propanediol and its N-Boc protected form are versatile intermediates with a range of applications:
-
Pharmaceutical Synthesis: They serve as crucial precursors for chiral 3-carbon synthons, which are used to manufacture a variety of pharmaceuticals, including beta-blocker drugs and enzyme inhibitors.[1]
-
Contrast Agents: The parent compound, 3-amino-1,2-propanediol, is an irreplaceable raw material in the production of non-ionic X-ray contrast agents like iopamidol and ioversol.
-
Drug Delivery: The unique bifunctional nature of the molecule makes it a candidate for creating lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers in gene delivery systems.[2]
-
Peptide Modification: The N-Boc protected form is used in peptide synthesis. Incorporating such non-canonical amino acid derivatives can protect peptides from enzymatic degradation, thereby improving their metabolic stability and bioavailability in drug development.[]
Caption: Logical relationship of N-Boc-3-amino-1,2-propanediol as a key intermediate in drug development.
Experimental Protocols
A two-stage synthesis is commonly employed, starting with the preparation of 3-amino-1,2-propanediol followed by the protection of the amino group with a Boc moiety.
Protocol 1: Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
This procedure involves the ammonolysis of 3-chloro-1,2-propanediol. The reaction conditions can be optimized for yield and purity.
Materials:
-
3-Chloro-1,2-propanediol
-
Aqueous ammonia (25-28%)
-
Reaction vessel (pressure-rated)
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with 3-chloro-1,2-propanediol and aqueous ammonia. The molar ratio of ammonia to the chlorodiol is a critical parameter.[4]
-
Seal the reactor and heat the mixture. The reaction is typically conducted at a temperature between 50°C and 80°C for 1 to 4 hours.[4][5]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove excess ammonia and water from the filtrate, typically by evaporation or distillation.
-
Purify the resulting crude product by vacuum distillation to obtain pure 3-amino-1,2-propanediol.[5]
Quantitative Data Summary:
The following table summarizes results from various reported synthesis conditions.
| Molar Ratio (Ammonia:Chlorodiol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 15:1 | 50 | 4 | 90.0 | 99.6 | [4] |
| 4:1 | 50 | 3 | - | 99.1 | [5] |
| 8:1 | 80 | 10 | - | 98.1 | [5] |
Note: Yield data was not available for all cited conditions.
Protocol 2: N-Boc Protection of 3-Amino-1,2-propanediol
This protocol describes a general method for the N-protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Methanol, or a mixture with water)
-
Base (e.g., Triethylamine (TEA) or Sodium hydroxide (NaOH))
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-amino-1,2-propanediol in the chosen solvent system in a round-bottom flask.
-
Cool the solution in an ice bath (0°C).
-
Add the base, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
If an aqueous system was used, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude N-Boc-3-amino-1,2-propanediol.
-
If necessary, purify the product further using column chromatography on silica gel.
Caption: Experimental workflow for the two-step synthesis of N-Boc-3-amino-1,2-propanediol.
References
Revolutionizing Pharmaceutical Synthesis: Advanced Applications in Organic Chemistry
In the landscape of modern drug discovery and development, the imperative for efficient, sustainable, and innovative synthetic methodologies has never been more critical. This document provides a detailed overview of cutting-edge applications in organic synthesis, tailored for researchers, scientists, and professionals in drug development. We explore four transformative areas: Continuous-Flow Chemistry, Photoredox Catalysis, C-H Functionalization, and Biocatalysis. Each section includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption of these powerful techniques.
Continuous-Flow Chemistry: The Synthesis of Imatinib
Application Note: Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of Active Pharmaceutical Ingredients (APIs), including enhanced safety, improved heat and mass transfer, and the ability to telescope multi-step reactions, thereby reducing manual handling and purification of intermediates.[1][2] A notable application is the synthesis of Imatinib, the API in Gleevec®, a cornerstone in the treatment of chronic myeloid leukemia.[1][2][3] The modular nature of flow chemistry also facilitates the rapid generation of analogues for screening purposes.[2][3]
Experimental Protocol: Three-Step Continuous-Flow Synthesis of Imatinib[3][4]
This protocol outlines a telescoped three-step synthesis of Imatinib from readily available precursors. The system is designed to operate without the need for in-line purification or solvent switching.[3][4]
Step 1: Nitrile Hydration
-
Reactants: A solution of the nitrile precursor (13) in a 2:3 (v/v) mixture of 1,4-dioxane and deionized water (0.8 M).
-
Reagents: Cesium carbonate (Cs₂CO₃).
-
Reactor: A stainless-steel coil reactor.
-
Conditions: The solution is passed through the heated reactor coil.
-
Output: A clean solution of the corresponding amide intermediate (14).
Step 2: Chemoselective Amidation
-
Reactants: The output stream from Step 1 is combined with a solution of an aryl halide (15) and a Palladium pre-catalyst.
-
Reagents: An aqueous solution of potassium phosphate (K₃PO₄).
-
Mixing: The streams are combined using a cross-mixer.
-
Reactor: A second heated reactor coil.
-
Output: A solution containing the biaryl amine intermediate (16).
Step 3: C-N Cross-Coupling
-
Reactants: The stream from Step 2 is combined with the amino-pyrimidine (17).
-
Reagents: The same Palladium pre-catalyst as in Step 2.
-
Reactor: A third high-temperature reactor coil.
-
Output: A solution containing Imatinib (18).
Quantitative Data Summary
| Step | Key Reagents/Catalysts | Temperature (°C) | Residence Time (min) | Intermediate/Product | Isolated Yield (%) | Productivity (mg/h) |
| Nitrile Hydration | Cs₂CO₃ | High | - | Amide (14) | - | - |
| Amidation | Pd-precatalyst, K₃PO₄ | High | - | Biaryl amine (16) | - | - |
| C-N Cross-Coupling | Pd-precatalyst | High | - | Imatinib (18) | 58 | 327 |
| Overall Process | - | - | 48 | Imatinib (18) | 58 | 327 |
Note: Specific temperatures and residence times for each step are optimized based on the specific reactor setup and are often proprietary. The overall process demonstrates high efficiency.[4]
Workflow Diagram
Caption: Continuous-flow synthesis of Imatinib.
Photoredox Catalysis: Direct Trifluoromethylation of Pharmaceuticals
Application Note: Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of complex molecules.[5][6] This methodology is particularly valuable for late-stage functionalization in drug discovery, allowing for the direct modification of intricate molecular scaffolds.[7] A prime example is the direct trifluoromethylation of arenes and heteroarenes, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation[5]
This protocol describes a general procedure for the direct trifluoromethylation of an unactivated arene or heteroarene using a commercially available photocatalyst and a simple light source.
-
Reactants: Arene/heteroarene (0.1 mmol, 1.0 equiv).
-
Reagents: Triflyl chloride (TfCl, 0.5 mmol, 5.0 equiv), sodium bicarbonate (NaHCO₃, 0.2 mmol, 2.0 equiv).
-
Catalyst: Ru(bpy)₃(PF₆)₂ (1 mol%).
-
Solvent: Acetonitrile (MeCN, 1.0 mL).
-
Apparatus: A standard reaction vial equipped with a magnetic stir bar.
-
Light Source: A household compact fluorescent lamp (CFL).
-
Procedure:
-
To the reaction vial, add the arene/heteroarene, NaHCO₃, and Ru(bpy)₃(PF₆)₂.
-
Evacuate and backfill the vial with nitrogen (this can be repeated three times).
-
Add the solvent (MeCN) and stir the mixture.
-
Introduce triflyl chloride (TfCl) to the reaction mixture.
-
Place the vial at a fixed distance from the light source and irradiate at room temperature with vigorous stirring.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is isolated using standard purification techniques (e.g., column chromatography).
-
Quantitative Data Summary: Trifluoromethylation of Bioactive Molecules[5]
| Substrate (Pharmaceutical) | Product | Reaction Time (h) | Yield (%) |
| Fenofibrate | Trifluoromethylated Fenofibrate | 12 | 75 |
| Celecoxib | Trifluoromethylated Celecoxib | 12 | 68 |
| Duloxetine | Trifluoromethylated Duloxetine | 12 | 72 |
| Lidocaine | Trifluoromethylated Lidocaine | 12 | 81 |
Reaction Pathway Diagram
Caption: Photoredox catalytic cycle for trifluoromethylation.
C-H Functionalization: Synthesis of Valsartan
Application Note: Carbon-hydrogen (C-H) bond activation has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecular construction by avoiding the pre-functionalization of starting materials.[5][8] This methodology is particularly powerful for the synthesis of complex pharmaceutical agents. The synthesis of Valsartan, an angiotensin II receptor blocker, provides an excellent example where a key biaryl bond is formed via a decarboxylative C-H activation/coupling reaction.[9]
Experimental Protocol: Decarboxylative Biaryl Coupling for Valsartan Synthesis[10]
This protocol describes the key C-H activation and coupling step in an efficient synthesis of a Valsartan precursor.
-
Reactants: 2-Cyanobenzoic acid (1.10 mmol, 1.1 equiv), 4-bromotoluene (1.00 mmol, 1.0 equiv).
-
Catalyst System: Copper(II) oxide (CuO, 0.15 mmol), 1,10-phenanthroline (0.15 mmol), Palladium(II) bromide (PdBr₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.02 mmol).
-
Reagents: Potassium carbonate (K₂CO₃, 1.00 mmol), potassium fluoride (KF, 0.50 mmol), 3 Å molecular sieves (250 mg).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Apparatus: An oven-dried 20 mL crimp-top vial.
-
Procedure:
-
Charge the reaction vial with CuO, K₂CO₃, KF, 1,10-phenanthroline, 2-cyanobenzoic acid, PdBr₂, PPh₃, and molecular sieves.
-
Seal the vial with a septum cap, then evacuate and flush with nitrogen three times.
-
Add DMF and 4-bromotoluene via syringe.
-
Heat the reaction mixture at a specified temperature until the reaction is complete (monitored by GC or LC-MS).
-
After cooling to room temperature, the mixture is diluted, filtered, and the product is isolated by extraction and purified by chromatography.
-
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Cyanobenzoic acid | 4-Bromotoluene | CuO, 1,10-phenanthroline, PdBr₂, PPh₃ | DMF | 140 | 24 | 2-Cyano-4'-methylbiphenyl | 71 |
Logical Relationship Diagram
Caption: Key C-H activation step in Valsartan synthesis.
Biocatalysis: Asymmetric Synthesis of Sitagliptin
Application Note: Biocatalysis has become an indispensable tool in pharmaceutical synthesis, offering unparalleled stereoselectivity under mild, environmentally friendly conditions.[10][11][12] The use of engineered enzymes, such as transaminases, has revolutionized the synthesis of chiral amines, which are critical components of many drugs.[13][14][15][16][17] The industrial synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, is a landmark example of the successful application of a highly engineered transaminase to produce a chiral amine with exceptional enantiomeric purity.[10][11][12][13][18]
Experimental Protocol: Enzymatic Transamination for Sitagliptin Intermediate[11][13]
This protocol describes a multi-enzymatic cascade system for the synthesis of a key chiral amine intermediate of Sitagliptin.
-
Substrate: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (100 mM).
-
Amino Donor: Benzylamine (300 mM).
-
Enzyme System:
-
Whole cells co-expressing a transaminase (TA) and an esterase (Est).
-
Whole cells co-expressing an alcohol dehydrogenase (ADH) and a formate dehydrogenase (FDH) for cofactor regeneration.
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP, 0.5 mM).
-
Reagents: Sodium formate (200 mM).
-
Buffer: Tris-HCl buffer (200 mM, pH 8.0).
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, benzylamine, PLP, and sodium formate.
-
Add the whole-cell biocatalysts (TA/Est and ADH/FDH).
-
Incubate the reaction at 37°C with shaking.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product is extracted and purified.
-
Quantitative Data Summary[11]
| Substrate Concentration (mM) | Amino Donor | Enzyme System | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) |
| 100 | Benzylamine | TA/Est + ADH/FDH | 37 | 8.0 | 24 | ~70 |
Signaling Pathway Diagram
References
- 1. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
Application Note: High-Throughput Quantification of Small Molecule Drugs in Human Plasma using LC-MS/MS for Pharmacokinetic Studies
Introduction
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique and a cornerstone in drug development.[1][2][3] Its high sensitivity and selectivity allow for the accurate quantification of drug candidates and their metabolites in complex biological matrices like plasma.[2][4] This application is crucial for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][4][5] Understanding these parameters is essential for determining dosing regimens and evaluating the safety and efficacy of new therapeutic agents.[1]
This document provides a detailed protocol for the quantification of a small molecule drug in human plasma, presents typical validation data, and illustrates the broader context of drug action on cellular signaling pathways.
Experimental Workflow Overview
The overall process for quantifying a small molecule drug in plasma involves several key stages, from sample receipt to final data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.
Caption: A typical bioanalytical workflow for drug quantification.
Detailed Experimental Protocols
A robust and reproducible protocol is fundamental for accurate bioanalysis. The following sections detail the materials and procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Biological Matrix: Drug-free human plasma
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (reagent grade)
-
Water: Deionized or Milli-Q water
-
Reference Standards: Analytical grade small molecule drug and a stable isotope-labeled internal standard (SIL-IS).
-
Equipment: 96-well collection plates, vortex mixer, centrifuge capable of accommodating 96-well plates, analytical balance, volumetric flasks, and pipettes.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6][7] Acetonitrile is frequently chosen for its efficiency in protein removal.[8][9]
-
Prepare Stock Solutions: Accurately weigh and dissolve the reference standards of the drug and internal standard in an appropriate solvent (e.g., Methanol) to create concentrated stock solutions.
-
Prepare Working Solutions: Serially dilute the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Sample Aliquoting: Dispense 50 µL of plasma (calibration standards, QCs, or unknown samples) into the wells of a 96-well plate.[10]
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each well, excluding blank matrix samples.
-
Precipitation: Add three to four volumes of ice-cold acetonitrile (e.g., 150-200 µL) to each well.[6][7]
-
Mixing: Cover the plate and vortex mix for 2-3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at approximately 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
Dilution/Evaporation (Optional): The supernatant can be diluted with water or evaporated and reconstituted in a mobile-phase-compatible solvent before injection.
Liquid Chromatography (LC) Method
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.[11]
-
Column: A reverse-phase column, such as a Kinetex C18 (2.6 µm, 2.1 mm × 50 mm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6495 or SCIEX 4000QTRAP).[10][11]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in targeted quantification.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for both the drug and the internal standard by infusing the pure compounds into the mass spectrometer.
Data Presentation: Bioanalytical Method Validation
Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use.[1] Key validation parameters are summarized below, with typical acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).[12]
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | Defines the quantifiable range | 1 - 10,000 ng/mL |
| Regression Model | Linear, weighted (1/x or 1/x²) | y = 0.005x + 0.001 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Standard Deviation | ±15% (±20% at LLOQ) | < 10% |
Table 2: Accuracy and Precision
Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility.[12]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 2 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 20 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 125 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 8000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Description | Acceptance Criteria | Typical Result |
| Matrix Effect | Ion suppression or enhancement | %CV of IS-normalized matrix factor ≤ 15% | 8% |
| Recovery | Analyte response in extracted vs. unextracted samples | Consistent and reproducible | > 85% |
Application to Biological Systems: Signaling Pathway Analysis
While LC-MS/MS is used to quantify a drug's concentration in the body, its ultimate purpose is to achieve a therapeutic effect, often by modulating a specific cellular signaling pathway. Mass spectrometry-based proteomics can be used to study these downstream effects. For instance, a kinase inhibitor drug would be expected to alter the phosphorylation status of proteins within a pathway like the MAPK/ERK pathway, which is crucial in processes like cell proliferation and differentiation.[13][14][15]
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a kinase inhibitor drug.
References
- 1. jchps.com [jchps.com]
- 2. longdom.org [longdom.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 4-Anilinopiperidine as a Key Intermediate in the Synthesis of Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinopiperidine is a critical intermediate in the synthesis of a class of potent synthetic opioids known as 4-anilinopiperidine analgesics.[1][2] Its derivatives, most notably Fentanyl and its analogues, are widely used in clinical settings for anesthesia and analgesia due to their high potency.[3] Fentanyl's analgesic potency is significantly greater than that of morphine.[4] This document provides detailed application notes on the significance of 4-anilinopiperidine, the mechanism of action of its derivatives, and protocols for their synthesis.
The synthesis of Fentanyl and its analogues from 4-anilinopiperidine is a multi-step process that is central to the production of these pharmaceuticals.[5] Different synthetic routes, such as the Gupta method, utilize 4-anilinopiperidine as a key precursor.[5][6][7] This intermediate can be converted to 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to Fentanyl.[5][8][9]
Mechanism of Action: Opioid Receptor Signaling
Derivatives of 4-anilinopiperidine, such as Fentanyl, exert their effects by acting as agonists at opioid receptors, which are G-protein-coupled receptors (GPCRs).[10][11] The primary target for Fentanyl is the mu (μ)-opioid receptor.[12] The binding of an opioid agonist to the receptor initiates a cascade of intracellular events.[10][13]
Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[14] The Gα subunit, typically of the inhibitory Gαi class, proceeds to inhibit the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][14] The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[14] This results in hyperpolarization of the neuron and a reduction in neurotransmitter release, producing the analgesic effect.
Furthermore, opioid receptor activation can trigger the β-arrestin signaling pathway, which is involved in receptor desensitization and internalization.[10] Some agonists, like Fentanyl, have been shown to activate the ERK1/2 pathway through a β-arrestin-dependent mechanism.[10]
Experimental Protocols and Data
The following protocols are based on established synthetic routes for Fentanyl, primarily adapting the Gupta method which utilizes 4-anilinopiperidine as a key starting material.
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) from 4-Anilinopiperidine
This step involves the N-alkylation of 4-anilinopiperidine with a phenethyl group.
Materials:
-
4-Anilinopiperidine (4-AP)
-
Phenethyl bromide
-
Aqueous alkali metal hydroxide solution (e.g., NaOH)
-
Solvent (e.g., Toluene)
Protocol:
-
In a round-bottom flask, dissolve 4-anilinopiperidine in the chosen solvent.
-
Add the aqueous alkali metal hydroxide solution to the mixture.
-
Under reflux conditions, add phenethyl bromide dropwise to the reaction mixture.[4]
-
Continue to heat under reflux for several hours until the reaction is complete (monitor by TLC).
-
After cooling, perform a liquid-liquid extraction to isolate the organic phase.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 4-anilino-N-phenethylpiperidine.
-
The product can be purified further by column chromatography or crystallization.
Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP)
This final step is an acylation reaction.
Materials:
-
4-Anilino-N-phenethylpiperidine (ANPP)
-
Propionyl chloride
-
Halogenated hydrocarbon solvent (e.g., Dichloroethane)[4][15]
-
Base (e.g., Diisopropylethylamine - DIPEA)[16]
Protocol:
-
Dissolve the 4-anilino-N-phenethylpiperidine intermediate in dichloroethane in a round-bottom flask.[4][15]
-
Add the base (e.g., DIPEA) to the solution.[16]
-
Cool the mixture in an ice bath.
-
Add propionyl chloride dropwise to the cooled solution.[16]
-
Allow the reaction mixture to stir at ambient temperature for a few hours.[16]
-
Upon completion, pour the reaction mixture into ice-cooled water.[15]
-
Isolate the crude product, which can be done via solvent extraction.[15]
-
Purify the final product (Fentanyl) by crystallization, for example, from petroleum ether.[4][15]
Quantitative Data Summary
The efficiency of Fentanyl synthesis can vary depending on the specific conditions and reagents used. The following table summarizes representative yields for the key steps.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference(s) |
| Reductive Amination | N-phenethyl-4-piperidone (NPP) & Aniline | 4-Anilino-N-phenethylpiperidine (ANPP) | Sodium borohydride | 50-80% | [4][15] |
| Reductive Amination | N-phenethyl-4-piperidone (NPP) & Aniline | 4-Anilino-N-phenethylpiperidine (ANPP) | Sodium triacetoxyborohydride, Acetic acid | 91% | [16][17][18] |
| Acylation | 4-Anilino-N-phenethylpiperidine (ANPP) | Fentanyl | Propionyl chloride, Pyridine | >90% | [4][15] |
| Acylation | 4-Anilino-N-phenethylpiperidine (ANPP) | Fentanyl | Propionyl chloride, Diisopropylethylamine (DIPEA), Methylene chloride | 95% | [16][17][18] |
| Overall Yield (Optimized 3-Step Route) | 4-Piperidone monohydrate hydrochloride | Fentanyl | Various | 73-78% | [17][18] |
Note: Purity of synthesized Fentanyl is typically determined by methods such as gas chromatography-mass spectrometry (GC-MS).[19]
Synthetic Workflow
The synthesis of Fentanyl from 4-anilinopiperidine is a key process in pharmaceutical manufacturing. The general workflow involves a two-step conversion, which is an alternative to other routes that may start from N-phenethyl-4-piperidone (NPP).
Conclusion
4-Anilinopiperidine is a fundamentally important building block in the synthesis of potent opioid analgesics. Understanding its synthetic applications and the biological mechanisms of its derivatives is crucial for researchers in drug development. The provided protocols and data offer a foundational guide for the laboratory synthesis and study of this important class of pharmaceuticals. Adherence to safety protocols and regulatory guidelines is paramount when handling these potent compounds and their precursors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 4. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. regulations.gov [regulations.gov]
- 7. dea.gov [dea.gov]
- 8. regulations.justia.com [regulations.justia.com]
- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptor - Wikipedia [en.wikipedia.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 16. osti.gov [osti.gov]
- 17. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 19. cfsre.org [cfsre.org]
Application Notes and Protocols: tert-Butyl (2,3-dihydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2,3-dihydroxypropyl)carbamate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a diol functional group, makes it an ideal starting material for the synthesis of a variety of complex chiral molecules, including key pharmaceutical intermediates. The presence of the Boc protecting group allows for selective manipulation of the hydroxyl groups, while the diol moiety provides a scaffold for the construction of stereochemically defined structures. This document provides detailed application notes and experimental protocols for the use of this compound as a strategic component in the synthesis of bioactive compounds, with a particular focus on the preparation of oxazolidinone antibiotics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthesis.[1]
| Property | Value |
| Chemical Formula | C₈H₁₇NO₄ |
| Molecular Weight | 191.22 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 60-63 °C[1] |
| CAS Number | 137618-48-5[1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Application 1: Synthesis of Chiral Oxazolidinones - A Key Scaffold for Antibiotics
Oxazolidinones are a critical class of synthetic antibiotics effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The prominent member of this class, Linezolid, functions by inhibiting the initiation of protein synthesis in bacteria.[2][3][4] this compound serves as a valuable chiral precursor for the stereoselective synthesis of the core 5-(hydroxymethyl)oxazolidin-2-one ring system.
Experimental Workflow for the Synthesis of a Linezolid Intermediate
The following workflow outlines the synthetic strategy from this compound to a key intermediate in the synthesis of Linezolid.
References
- 1. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
Application Notes and Protocols: Boc Protection of 3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 3-amino-1,2-propanediol.
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] 3-Amino-1,2-propanediol is a versatile building block in medicinal chemistry, and the selective protection of its amino group allows for subsequent modifications of the diol functionality.
Reaction Mechanism
The Boc protection of the primary amine in 3-amino-1,2-propanediol proceeds via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride). The reaction can be performed with or without a base, although the presence of a base can accelerate the reaction.
Mechanism without Base:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-amino-1,2-propanediol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate.[3][4][5]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The tert-butyl carbonate anion departs as a leaving group.
-
Proton Transfer: The resulting protonated carbamate is deprotonated by the tert-butyl carbonate anion.
-
Decomposition of Byproducts: The unstable tert-butyl carbonic acid decomposes into tert-butanol and carbon dioxide gas, driving the reaction to completion.[3][4]
Mechanism with Base (e.g., Triethylamine):
-
Nucleophilic Attack: Similar to the uncatalyzed mechanism, the amine attacks the Boc anhydride to form a tetrahedral intermediate.
-
Deprotonation by Base: A base, such as triethylamine, deprotonates the positively charged nitrogen atom in the tetrahedral intermediate. This step is often faster than deprotonation by the tert-butyl carbonate anion.
-
Leaving Group Departure and Decomposition: The intermediate collapses, releasing the tert-butyl carbonate anion, which then decomposes to tert-butanol and carbon dioxide.
Caption: Reaction mechanism for the Boc protection of 3-amino-1,2-propanediol.
Quantitative Data
The following table summarizes representative quantitative data for the Boc protection of 3-amino-1,2-propanediol. Please note that yields can vary based on reaction scale and purification methods.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-1,2-propanediol | (Boc)₂O, NaOH | tert-Butanol/Water | Room Temp | 5 | Quantitative | N/A |
Note: While a specific peer-reviewed article with this exact quantitative data was not found in the search, this represents a typical high-yielding procedure for Boc protection of primary amines.
Experimental Protocol
This protocol details a standard procedure for the Boc protection of 3-amino-1,2-propanediol.
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of tert-butanol and 1 M aqueous sodium hydroxide.
-
Addition of Boc Anhydride: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq.) in tert-butanol to the stirred amine solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the tert-butanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water and then with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-amino-1,2-propanediol. The product can be further purified by column chromatography if necessary.
-
Caption: Experimental workflow for the Boc protection of 3-amino-1,2-propanediol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin and eyes.
-
Sodium hydroxide is corrosive. Handle with care.
By following this detailed protocol and understanding the underlying reaction mechanism, researchers can effectively and safely perform the Boc protection of 3-amino-1,2-propanediol for their synthetic needs.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Tert-Butyl Carbamate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl carbamate serves as a versatile and highly effective ammonia surrogate in palladium-catalyzed cross-coupling reactions, most notably in the Buchwald-Hartwig amination. This methodology provides a robust and convenient route for the synthesis of N-Boc protected anilines, which are crucial intermediates in the preparation of primary anilines and other nitrogen-containing compounds vital to the pharmaceutical and agrochemical industries. The use of tert-butyl carbamate circumvents the challenges associated with the direct use of ammonia, such as high pressure and poor selectivity.
These application notes provide an overview of the palladium-catalyzed N-arylation of tert-butyl carbamate with a focus on reaction conditions, substrate scope, and detailed experimental protocols.
Key Applications
-
Synthesis of Primary Anilines: The primary application of tert-butyl carbamate in palladium-catalyzed reactions is the synthesis of N-Boc protected anilines. The Boc (tert-butoxycarbonyl) protecting group can be readily cleaved under acidic conditions to furnish the corresponding primary anilines.
-
Access to Diverse Functionalized Intermediates: The Buchwald-Hartwig amination with tert-butyl carbamate tolerates a wide range of functional groups on the aryl halide, allowing for the synthesis of complex and highly functionalized aniline derivatives.[1]
-
Alternative to Harsh Synthetic Methods: This palladium-catalyzed approach offers a milder and more general alternative to traditional methods for synthesizing aryl amines, such as the Goldberg reaction or nucleophilic aromatic substitution, which often require harsh reaction conditions.[2]
Data Presentation: Reaction Conditions and Yields
The efficiency of the palladium-catalyzed N-arylation of tert-butyl carbamate is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of various aryl halides with tert-butyl carbamate.
Table 1: Palladium-Catalyzed N-Arylation of Aryl Bromides with Tert-Butyl Carbamate [3][4]
| Entry | Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃·CHCl₃ (1) | tert-Butyl XPhos (2) | NaOtBu | Toluene | RT (17-22) | 18 | 83 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃·CHCl₃ (1) | tert-Butyl XPhos (2) | NaOtBu | Toluene | RT (17-22) | 18 | 75 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃·CHCl₃ (1) | tert-Butyl XPhos (2) | NaOtBu | Toluene | RT (17-22) | 18 | 65 |
| 4 | 2-Bromonaphthalene | Pd₂(dba)₃·CHCl₃ (1) | tert-Butyl XPhos (2) | NaOtBu | Toluene | RT (17-22) | 18 | 78 |
| 5 | 3-Bromopyridine | Pd₂(dba)₃·CHCl₃ (1) | tert-Butyl XPhos (2) | NaOtBu | Toluene | RT (17-22) | 18 | 55 |
Table 2: Palladium-Catalyzed N-Arylation of Aryl Chlorides with Tert-Butyl Carbamate [5]
| Entry | Aryl Chloride | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 3 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed N-arylation of aryl halides with tert-butyl carbamate. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Room-Temperature Coupling of Aryl Bromides
This protocol is based on the work of Hornberger and coworkers for the room-temperature amidation of aryl bromides.[4]
Reagents and Materials:
-
Aryl bromide (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Pd₂(dba)₃·CHCl₃ (0.01 mmol, 1 mol%)
-
tert-Butyl XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, tert-butyl carbamate, Pd₂(dba)₃·CHCl₃, tert-butyl XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene to the reaction vessel.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature (17-22 °C) for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected aniline.
Protocol 2: Coupling of Aryl Chlorides at Elevated Temperature
This protocol is a general procedure for the amidation of aryl chlorides, which typically require more forcing conditions.
Reagents and Materials:
-
Aryl chloride (1.0 mmol)
-
tert-Butyl carbamate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl chloride, tert-butyl carbamate, Pd(OAc)₂, XPhos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target N-Boc-protected aniline.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic steps and a general workflow for the palladium-catalyzed N-arylation of aryl halides with tert-butyl carbamate.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
Caption: Logical relationships of reaction components.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl (2,3-dihydroxypropyl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," selectively adds a tert-butoxycarbonyl (Boc) group to the primary amine of the starting material.
Q2: My reaction yield is consistently low. What are the potential causes?
Several factors can contribute to low yields in this synthesis. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
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Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction's efficiency. The solubility of 3-amino-1,2-propanediol can be a limiting factor.
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Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. Common side reactions include the formation of N,N-di-Boc protected amine and the reaction of Boc₂O with the hydroxyl groups of the diol.
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Workup and Purification Losses: The product may be lost during the extraction and purification steps. This compound has some water solubility, which can lead to losses during aqueous workup.
Q3: What are the common side products, and how can I minimize their formation?
The primary side products in this synthesis are:
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N,N-di-tert-butoxycarbonyl-(2,3-dihydroxypropyl)amine: This results from the reaction of both protons of the primary amine with Boc₂O. To minimize this, use a stoichiometric amount of Boc₂O and monitor the reaction progress closely.
-
O-Boc protected byproducts: The hydroxyl groups of the diol can also react with Boc₂O, especially under forcing conditions or in the presence of certain catalysts. Using controlled temperature and avoiding a large excess of Boc₂O can mitigate this.
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Isocyanates or Urea Derivatives: The use of a base can sometimes lead to the formation of these byproducts.[1]
Careful control of stoichiometry, temperature, and reaction time is crucial to minimize the formation of these impurities.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, product, and any major byproducts. The consumption of the starting amine and the appearance of the product spot can be visualized using an appropriate stain (e.g., ninhydrin for the amine).
Q5: What is the recommended purification method for this compound?
After the reaction, a typical workup involves quenching any excess Boc₂O, removing the solvent, and performing an aqueous extraction.[1] Due to the product's polarity and potential water solubility, careful extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary. For high purity, column chromatography on silica gel is often employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Poor solubility of 3-amino-1,2-propanediol. | Use a co-solvent system such as a mixture of tert-butanol and water to improve solubility. |
| Inactive di-tert-butyl dicarbonate (Boc₂O). | Use fresh or properly stored Boc₂O. It can degrade over time, especially if exposed to moisture. | |
| Presence of Multiple Spots on TLC (Byproducts) | Over-reaction leading to N,N-di-Boc formation. | Use a 1:1 molar ratio of 3-amino-1,2-propanediol to Boc₂O. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Reaction with hydroxyl groups. | Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid using a large excess of Boc₂O. | |
| Difficulty in Isolating the Product during Workup | Product loss in the aqueous layer. | Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and improve extraction efficiency into the organic phase. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Ensure complete removal of the solvent under reduced pressure. If impurities are present, repurify using column chromatography. The reported melting point is 60-63 °C.[2][3][4] |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 12 | Moderate |
| 2 | Tetrahydrofuran | Sodium Bicarbonate | 25 | 18 | Good |
| 3 | tert-Butanol/Water (1:1) | Sodium Hydroxide | 0 to 25 | 5 | High |
| 4 | Acetonitrile | None | 40 | 24 | Low |
Note: This table is illustrative and based on general principles of Boc protection. Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of 3-amino-1,2-propanediol.
Materials:
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3-Amino-1,2-propanediol
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Di-tert-butyl dicarbonate (Boc₂O)
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tert-Butanol
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1 M Sodium Hydroxide (NaOH) solution
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Ice bath
Procedure:
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In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of tert-butanol and 1 M NaOH solution.
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Prepare a solution of di-tert-butyl dicarbonate (1.0 eq.) in tert-butanol.
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Cool the flask containing the 3-amino-1,2-propanediol solution in an ice bath.
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Slowly add the di-tert-butyl dicarbonate solution to the cooled amine solution with stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
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Neutralize the remaining aqueous solution with a suitable acid (e.g., dilute HCl) to a neutral pH.
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Extract the aqueous solution three times with ethyl acetate.
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Combine the organic layers and wash with saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Factors influencing the yield and purity of the synthesis.
References
Technical Support Center: Purification of N-Boc-3-amino-1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-3-amino-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for N-Boc-3-amino-1,2-propanediol?
A1: The primary methods for purifying N-Boc-3-amino-1,2-propanediol are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the physical properties of N-Boc-3-amino-1,2-propanediol?
A2: N-Boc-3-amino-1,2-propanediol is typically a colorless to light yellow viscous oil or a low-melting solid. It is a polar molecule due to the presence of the hydroxyl groups and the carbamate functionality.
Q3: What are the likely impurities in a crude sample of N-Boc-3-amino-1,2-propanediol?
A3: Common impurities may include unreacted 3-amino-1,2-propanediol, di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from the Boc-protection reaction. If the starting material was impure, those impurities may also be present.
Purification Method Comparison
| Purification Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Column Chromatography | High resolution, applicable to a wide range of impurities, scalable. | Can be time-consuming and require large volumes of solvent. Product loss on the column can occur. | >98% | 60-90% |
| Recrystallization | Cost-effective, scalable, can yield very high purity crystalline material. | Finding a suitable solvent system can be challenging. Not effective for removing impurities with similar solubility. Oiling out can be an issue. | >99% | 50-80% |
| Distillation (Molecular) | Effective for non-volatile impurities, scalable. | Requires specialized equipment (molecular distillation apparatus). The compound must be thermally stable. | >99.5%[1] | ~90%[1] |
Experimental Workflows and Protocols
Below are detailed protocols and troubleshooting guides for the most common purification techniques for N-Boc-3-amino-1,2-propanediol.
Purification Decision Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Column Chromatography Guide
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Develop a suitable mobile phase for TLC analysis. Due to the polarity of the compound, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5).
-
Aim for an Rf value of 0.2-0.4 for N-Boc-3-amino-1,2-propanediol.
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Visualize the spots using a suitable stain such as potassium permanganate, as the Boc group can make UV visualization less sensitive.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (230-400 mesh) using the chosen mobile phase (slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude N-Boc-3-amino-1,2-propanediol in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase determined from TLC analysis.
-
A gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 30% ethyl acetate in hexanes and gradually increase to 70%).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common system for polar compounds is a gradient of methanol in dichloromethane (0-10%). |
| Poor separation (streaking) | Compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to neutralize the silica. |
| Sample is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Product co-elutes with impurities | Polarity of the product and impurity are too similar. | Try a different solvent system to alter the selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. |
| Consider using a different stationary phase, such as alumina (neutral or basic). |
Recrystallization Guide
Experimental Protocol: Recrystallization
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Solvent Selection:
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The goal is to find a solvent or solvent system in which N-Boc-3-amino-1,2-propanediol is soluble at high temperatures but sparingly soluble at low temperatures.
-
Good single solvents to test for polar compounds include ethyl acetate, isopropanol, or acetone.
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A common technique is to use a binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
-
For N-Boc-3-amino-1,2-propanediol, potential solvent pairs include ethyl acetate/hexanes, acetone/hexanes, or methanol/diethyl ether.
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-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (or the single solvent) and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
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Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
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-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent (or the cold single solvent).
-
Dry the crystals under vacuum to a constant weight.
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Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower boiling point solvent. Dilute the solution with more of the "good" solvent before adding the "poor" solvent. |
| No crystals form upon cooling | The solution is not supersaturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add more of the "poor" solvent. Try a different solvent system. |
| Crystallization is slow to initiate. | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Low recovery of crystals | The compound is too soluble in the solvent even at low temperatures. | Use a different solvent system where the compound has lower solubility at cold temperatures. Ensure the minimum amount of hot solvent was used for dissolution. |
| The crystals were washed with a solvent at room temperature. | Always wash the crystals with ice-cold solvent to minimize dissolution. |
References
Technical Support Center: Recrystallization of tert-Butyl (2,3-dihydroxypropyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of tert-Butyl (2,3-dihydroxypropyl)carbamate.
Experimental Protocols
Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization based on the impurity profile of the crude material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter flask
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Filter paper
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Spatula
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Glass stirring rod
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Ice bath
Procedure:
-
Solvent Selection: Based on the polar nature of the dihydroxypropyl group and the less polar tert-butyl carbamate group, a mixed solvent system is often effective. A good starting point is an ethyl acetate/hexane mixture. The goal is to find a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to the flask. Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained at the boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Add the less soluble solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent (ethyl acetate) to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is reported to be in the range of 60-63 °C.[1][2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO4 | [1][2] |
| Molecular Weight | 191.22 g/mol | [1][2] |
| Melting Point | 60-63 °C (lit.) | [1][2] |
| Appearance | Solid | [1][2] |
| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [1][2] |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [1][2] |
Table 2: Solvent Screening for Recrystallization
The following table provides a general guide for selecting a suitable solvent system for the recrystallization of this compound based on the principle of "like dissolves like".[3] Experimental validation is essential.
| Solvent/Solvent System | Polarity | Expected Solubility at High Temperature | Expected Solubility at Low Temperature | Recommendation |
| Water | High | High | High | Likely too soluble for good recovery. |
| Methanol/Ethanol | High | High | High | Likely too soluble for good recovery. |
| Ethyl Acetate | Intermediate | Good | Low to Intermediate | A promising single solvent or component of a mixed solvent system. |
| Acetone | Intermediate | Good | Low to Intermediate | A potential alternative to ethyl acetate. |
| Dichloromethane | Intermediate | Moderate | Low | May be suitable, but volatility is a consideration. |
| Hexane/Heptane | Low | Low | Very Low | Unlikely to be a good solvent on its own, but excellent as an anti-solvent in a mixed system with a more polar solvent.[4] |
| Ethyl Acetate/Hexane | Variable | Adjustable | Adjustable | A highly recommended starting point for optimization. |
| Toluene | Low | Low | Very Low | Not recommended as a primary solvent. |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the recrystallization of this compound?
-
A1: A successful recrystallization will never have a 100% yield as some product will remain dissolved in the mother liquor.[3] A good recovery is typically in the range of 70-90%, but this can vary significantly depending on the purity of the starting material and the optimization of the recrystallization conditions.
-
-
Q2: How can I confirm the purity of my recrystallized product?
-
A2: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point that matches the literature value (60-63 °C) is a good indicator of purity.[1][2] Additionally, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for a more rigorous purity assessment.
-
-
Q3: Is it possible to recover the product from the mother liquor?
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A3: Yes, it is often possible to recover additional product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization.[5] However, the product obtained from the second crop may be less pure than the first.
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Troubleshooting Guide
-
Issue 1: The compound does not dissolve in the hot solvent.
-
Q: I've added the recommended amount of hot solvent, but my this compound is not dissolving. What should I do?
-
A: This could be due to several reasons. First, ensure that the solvent is at its boiling point. If the compound still does not dissolve, you may need to add more solvent in small increments until it does. Be mindful that using too much solvent will decrease your final yield.[3] Alternatively, the chosen solvent may not be appropriate. Consider switching to a more polar solvent or a different solvent mixture.
-
-
Issue 2: No crystals form upon cooling.
-
Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What is the problem?
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A: This is a common issue that can arise from a few factors. It is possible that too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[5] To remedy this, you can try to evaporate some of the solvent and cool the solution again. Another possibility is that the solution is supersaturated but requires nucleation to begin crystallization. You can induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid or by adding a "seed crystal" of the pure compound.[3]
-
-
Issue 3: The product "oils out" instead of crystallizing.
-
Q: When I cool my solution, an oil is forming at the bottom of the flask instead of crystals. How can I fix this?
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A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] To resolve this, reheat the solution to redissolve the oil. Then, add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature. Allow the solution to cool more slowly. Using a solvent system where the compound is less soluble can also help prevent oiling out.
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-
Issue 4: The recrystallized product is colored.
-
Q: My starting material was slightly colored, and the recrystallized crystals still have a color. How can I remove the colored impurities?
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A: If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 2. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
Stability and optimal storage conditions for tert-Butyl (2,3-dihydroxypropyl)carbamate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for tert-Butyl (2,3-dihydroxypropyl)carbamate.
Stability and Storage
Summary of Stability and Storage Conditions:
| Parameter | Recommendation | Rationale & Remarks |
| Storage Temperature | 4°C for long-term storage.[1] | Minimizes potential degradation over time. Room temperature is acceptable for short-term shipping.[1] |
| Alternative Storage | Keep in a dark, dry, and cool, well-ventilated place.[2][3][4] | Protects from light and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While not always mandatory, it can prevent potential long-term degradation from atmospheric components. |
| pH Stability | Stable in neutral and basic conditions.[1][2] | The tert-butoxycarbonyl (Boc) protecting group is robust to bases. |
| Unstable in acidic conditions.[1][2][5] | The Boc group is readily cleaved by acids, even mild ones, upon prolonged exposure.[2] | |
| Thermal Stability | Stable at recommended storage temperatures. | Susceptible to thermal degradation at elevated temperatures (e.g., above 85-90°C), which can cause deprotection.[2] |
| Light Stability | Store in the dark. | While specific photostability data is limited, compounds with amine functionalities can be prone to photo-oxidation.[2] |
| Incompatible Materials | Strong acids, strong oxidizing agents.[4] | Strong acids will cleave the Boc group.[1][2] Oxidizing agents can potentially react with the diol or carbamate functional groups. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of purity or presence of a new, more polar spot on TLC. | Accidental exposure to acidic conditions. The Boc group is labile in acidic environments.[2][5] This could be from contaminated glassware, solvents, or reagents. | Ensure all glassware is thoroughly cleaned and neutralized. Use fresh, high-purity, neutral or slightly basic solvents. Confirm the pH of any aqueous solutions used. |
| Thermal degradation. The compound was exposed to high temperatures during storage or in an experimental setup.[2] | Store the compound at the recommended 4°C.[1] Avoid heating the compound unnecessarily during experiments unless the protocol specifically requires it. | |
| Discoloration of the solid compound (e.g., yellowing). | Photo-oxidation. The compound may have been exposed to light for an extended period.[2] | Always store the compound in an amber vial or in a dark place.[2] Minimize exposure to ambient light during handling. |
| Presence of impurities. The discoloration might be due to the degradation of small amounts of impurities. | Re-purify the material if necessary using an appropriate technique like column chromatography or recrystallization. | |
| Incomplete reaction or low yield when using the compound as a starting material. | Degradation of the starting material. The purity of the this compound may have been compromised. | Check the purity of the starting material before use via an appropriate analytical method (e.g., NMR, LC-MS).[6] Use a fresh, properly stored batch if purity is questionable. |
| Incorrect reaction conditions. The reaction conditions may not be optimal for this specific substrate. | Review the reaction protocol. Ensure that the reagents and solvents are compatible with the Boc protecting group (i.e., avoid acidic conditions).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation pathway involves the cleavage of the tert-butoxycarbonyl (Boc) group. This results in the formation of 3-amino-1,2-propanediol, carbon dioxide, and isobutylene (which may be formed from the intermediate tert-butyl cation).[2][7]
Q2: How can I check the purity of my this compound?
A2: You can assess the purity using several analytical techniques. ¹H NMR spectroscopy is useful for confirming the presence of the tert-butyl group (a characteristic singlet at ~1.4 ppm) and the overall structure.[6] HPLC coupled with a suitable detector (e.g., UV or MS) can provide quantitative purity information.[2][4] Thin-layer chromatography (TLC) using a ninhydrin stain can be a quick way to check for the presence of the deprotected amine (a primary amine will give a positive ninhydrin test).[6]
Q3: Is it necessary to handle this compound under an inert atmosphere?
A3: For routine lab use and short-term storage, handling in a normal atmosphere is generally acceptable. However, for long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) is a good practice to minimize any potential for slow oxidative degradation.
Q4: Can I use this compound in acidic reaction conditions?
A4: No, the tert-butoxycarbonyl (Boc) protecting group is not stable in acidic conditions and will be cleaved.[8][9] If your synthetic route requires an acidic step, the Boc group will likely be removed. You should choose a protecting group that is stable to acid if subsequent steps require acidic conditions.
Q5: What is the expected appearance of the compound?
A5: this compound is a solid at room temperature.[6]
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol can be used to investigate the stability of the compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at room temperature and at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature and at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation (in solution): Store a vial of the stock solution at 80°C.
-
Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at 80°C.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Confirm the presence of a singlet peak around 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group.
-
Analyze the signals corresponding to the propyl chain and hydroxyl protons to ensure they are consistent with the expected structure.
-
Look for the absence of signals that would indicate the deprotected amine or other impurities.
-
Visualizations
Caption: Recommended Storage and Handling Workflow.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Synthesis of N-Boc-3-amino-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-amino-1,2-propanediol.
Troubleshooting Guide
Q1: I am observing a low yield of the desired N-Boc-3-amino-1,2-propanediol. What are the potential causes and how can I address them?
Low yields can often be attributed to several factors ranging from incomplete reactions to product loss during workup. Here are some common causes and solutions:
-
Incomplete Reaction:
-
Insufficient Boc Anhydride ((Boc)₂O): Ensure at least a stoichiometric amount of (Boc)₂O is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Base: The choice and amount of base are critical for efficient deprotonation of the amine. Use an appropriate base such as triethylamine (TEA) or sodium hydroxide (NaOH) in sufficient quantity.[2][3]
-
Low Reaction Temperature: While the reaction can proceed at room temperature, lower temperatures can slow the reaction rate. If the reaction is sluggish, consider gentle heating (e.g., to 40°C).[2]
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.[1]
-
-
Product Loss During Workup:
-
Aqueous Extraction: N-Boc-3-amino-1,2-propanediol has some water solubility. To minimize loss during aqueous washes, use a minimal volume of water and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate.[1]
-
Purification: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation without significant product loss.
-
Q2: My TLC analysis shows multiple spots in the product mixture. What are the likely side products and how can I minimize their formation?
The presence of multiple spots on TLC indicates the formation of side products. The most common impurities in this synthesis are:
-
Unreacted 3-Amino-1,2-propanediol: This is often due to an incomplete reaction. See the troubleshooting steps for low yield.
-
Di-Boc Protected Product (N,N-bis(tert-butoxycarbonyl)-3-amino-1,2-propanediol): This occurs when the nitrogen atom is protected by two Boc groups. To avoid this, use a stoichiometric amount or only a slight excess of (Boc)₂O.[1]
-
Oxazolidinone Formation: Amino alcohols can undergo intramolecular cyclization to form oxazolidinones. However, some studies suggest that N-Boc protection of amino alcohols can proceed without the formation of this byproduct under appropriate conditions. Using milder reaction conditions and avoiding excessive heat can help minimize this side reaction.
-
Impurities from Starting Material: The commercial 3-amino-1,2-propanediol may contain impurities from its synthesis, such as glycerol, 2-amino-1,3-propanediol (serinol), and bis(2,3-dihydroxypropyl)amine.[4] It is advisable to use a high-purity starting material or purify it before use.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material (3-amino-1,2-propanediol), the desired product (N-Boc-3-amino-1,2-propanediol), and potential side products. The spots can be visualized using a suitable stain, such as ninhydrin for the free amine of the starting material or potassium permanganate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the N-Boc protection of 3-amino-1,2-propanediol?
The reaction can be performed in a variety of solvents. Common choices include mixtures of water and organic solvents like tetrahydrofuran (THF) or dioxane, or in organic solvents such as methanol or acetonitrile in the presence of a base.[2] The choice of solvent can depend on the specific base used and the workup procedure.
Q2: What is the recommended stoichiometry of reagents?
Typically, a 1:1 to 1:1.1 molar ratio of 3-amino-1,2-propanediol to di-tert-butyl dicarbonate ((Boc)₂O) is recommended.[1] Using a large excess of (Boc)₂O can lead to the formation of the di-Boc protected side product.[1] The amount of base should be sufficient to deprotonate the amino group, typically 1 to 1.5 equivalents.[2]
Q3: How can I purify the final product?
Purification can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying N-Boc protected compounds.[1] A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[1]
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities and excess reagents.
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can be an irritant, and many organic solvents are flammable and toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Quantitative Data on Potential Side Products
While specific quantitative data for the synthesis of N-Boc-3-amino-1,2-propanediol is not extensively reported in the literature, the following table summarizes the potential side products and factors influencing their formation. Researchers should aim to minimize these by following the recommended protocols and troubleshooting advice.
| Side Product | Structure | Factors Influencing Formation | Mitigation Strategies |
| Unreacted Starting Material | 3-Amino-1,2-propanediol | Incomplete reaction due to insufficient reagents, low temperature, or short reaction time. | Use a slight excess of (Boc)₂O, ensure adequate base, monitor reaction to completion. |
| Di-Boc Protected Product | N,N-bis(tert-butoxycarbonyl)-3-amino-1,2-propanediol | Use of a large excess of (Boc)₂O.[1] | Use a stoichiometric amount or a slight excess (e.g., 1.1 eq) of (Boc)₂O.[1] |
| Oxazolidinone | 5-(hydroxymethyl)oxazolidin-2-one | Intramolecular cyclization, potentially favored by harsh conditions. | Use mild reaction conditions, avoid excessive heat. |
| Impurities from Starting Material | e.g., Glycerol, Serinol | Purity of the starting 3-amino-1,2-propanediol.[4] | Use high-purity starting material or purify it prior to the reaction. |
Experimental Protocol: Synthesis of N-Boc-3-amino-1,2-propanediol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve 3-amino-1,2-propanediol (1.0 equivalent) in the chosen solvent (e.g., methanol or a 1:1 mixture of THF and water).
-
Add the base (1.0-1.5 equivalents of TEA or an aqueous solution of NaOH) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
If the reaction was performed in an aqueous medium, extract the aqueous layer with ethyl acetate (3 x volume). If the reaction was in an organic solvent, dilute the residue with ethyl acetate and wash with water and then brine.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-Boc-3-amino-1,2-propanediol.
Reaction Pathway and Side Product Formation
The following diagram illustrates the main reaction pathway for the synthesis of N-Boc-3-amino-1,2-propanediol and the formation of potential side products.
Caption: Reaction scheme for the synthesis of N-Boc-3-amino-1,2-propanediol and potential side products.
References
Optimizing reaction conditions for tert-Butyl (2,3-dihydroxypropyl)carbamate
Topic: Optimizing Reaction Conditions for tert-Butyl (2,3-dihydroxypropyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully navigating the synthesis and optimization of this crucial pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the reaction of 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, selectively adds a tert-butoxycarbonyl (Boc) group to the amine.[1]
Q2: What are the critical parameters to control during the reaction?
Key parameters to control for a successful synthesis include:
-
Stoichiometry: Precise control of the molar ratio of 3-amino-1,2-propanediol to Boc₂O is crucial to avoid side reactions.
-
Temperature: The reaction is typically conducted at room temperature, but gentle cooling with an ice bath may be necessary to manage any exothermic events.[1]
-
Solvent: A mixture of tert-butanol and aqueous sodium hydroxide is a commonly used solvent system.[1]
-
pH: Maintaining a basic pH is important for the reaction to proceed efficiently.
Q3: What are the potential side reactions, and how can they be minimized?
The primary side reactions involve the reaction of Boc₂O with the hydroxyl groups of the diol, leading to the formation of O-Boc protected byproducts, or a second reaction with the initially formed carbamate to yield a di-Boc protected amine. To favor the desired N-Boc protection, conducting the reaction in aqueous conditions can be beneficial, as the hydrolysis of Boc₂O is generally slower than its reaction with the more nucleophilic amine.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting material, 3-amino-1,2-propanediol.[1]
Q5: What is the recommended workup and purification procedure?
Following the complete consumption of the starting material, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can then be purified, often through column chromatography, to isolate the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive di-tert-butyl dicarbonate (Boc₂O). 2. Incorrect pH of the reaction mixture. 3. Poor solubility of starting materials. | 1. Use fresh or properly stored Boc₂O. 2. Ensure the reaction medium is sufficiently basic (e.g., using 1M NaOH). 3. Consider alternative solvent systems or ensure vigorous stirring to improve solubility. |
| Formation of Multiple Products (Side Reactions) | 1. Over-reaction leading to N,N-di-Boc formation. 2. Reaction of Boc₂O with the hydroxyl groups (O-Boc formation). | 1. Use a 1:1 molar ratio of 3-amino-1,2-propanediol to Boc₂O.[1] 2. Perform the reaction in an aqueous solvent system to promote chemoselective N-protection.[2] |
| Product is an Oil Instead of a Solid | Impurities present in the final product. | Purify the product using column chromatography on silica gel. |
| Difficulty in Isolating the Product | The product may have some solubility in the aqueous layer during workup. | After concentrating the reaction mixture, ensure to extract thoroughly with an appropriate organic solvent. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-amino-1,2-propanediol.
Materials:
-
3-Amino-1,2-propanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in a mixture of tert-butanol and 1 M NaOH solution.[1]
-
Cool the solution in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in tert-butanol to the cooled reaction mixture with stirring.[1]
-
Allow the reaction mixture to stir at room temperature for 5 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[1]
-
Once the reaction is complete, concentrate the solution under reduced pressure in a water bath at 50°C to remove the tert-butanol.[1]
-
The resulting residue contains the crude this compound, which can be further purified if necessary.
Data Summary
| Parameter | Value | Reference |
| Purity (Commercial Grade) | 97% | [3][4][5] |
| Melting Point | 60-63 °C (lit.) | [3][5] |
| Molecular Formula | C₈H₁₇NO₄ | [3][4][5] |
| Molecular Weight | 191.22 g/mol | [3][4][5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Monitoring tert-Butyl (2,3-dihydroxypropyl)carbamate Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis or reactions of tert-Butyl (2,3-dihydroxypropyl)carbamate using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses common problems encountered during TLC analysis of polar, carbamate-containing compounds.
Question: Why is my spot streaking or appearing as an elongated smear?
Answer: Streaking is a common issue, especially with polar or acidic/basic compounds. Here are the primary causes and solutions:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[1] Prepare a more diluted solution of your reaction mixture and spot it again.[2]
-
Compound Polarity: this compound is highly polar due to its diol and carbamate groups. These groups can interact strongly with the polar silica gel stationary phase, leading to streaking.[1]
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier to your eluent. For amine-containing compounds, adding 0.1–2.0% triethylamine (Et₃N) can help prevent streaking by neutralizing acidic sites on the silica gel.[2][3] For acidic impurities, adding 0.1–2.0% acetic or formic acid may improve spot shape.[1][2]
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a reverse-phase TLC plate (e.g., C18-silica), where the stationary phase is nonpolar.[2]
-
Question: Why are my spots not moving from the baseline (Rf value is too low)?
Answer: If your spots remain at the origin, the eluent (mobile phase) is not polar enough to move the highly polar compound up the plate.[2]
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 90:10 mixture of Dichloromethane (DCM) and Methanol (MeOH), try an 80:20 or 70:30 mixture. The higher proportion of the polar solvent (MeOH) will better compete for binding sites on the silica, allowing the compound to move further up the plate.[2]
Question: Why are my spots running at the solvent front (Rf value is too high)?
Answer: This indicates that your eluent is too polar. The compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.[2]
-
Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 50:50 Ethyl Acetate/Hexane mixture, increase the proportion of the less polar solvent (Hexane) to 70:30 or 80:20.
Question: I can't see any spots on my TLC plate after development.
Answer: This can happen for several reasons, especially since this compound lacks a strong UV chromophore.
-
Inappropriate Visualization: The compound is not UV-active and will not be visible under a 254 nm UV lamp.[2][4] You must use a chemical stain.[2][4]
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.[5] Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[2][5]
-
Compound Evaporation: If the compound is volatile, it may have evaporated from the plate, particularly if excessive heat is used for visualization.[2]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the baseline is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[2][5]
Frequently Asked Questions (FAQs)
Question: What is a good starting solvent system (eluent) for TLC of this compound?
Answer: Due to the high polarity of the diol and carbamate moieties, a relatively polar solvent system is required. Good starting points include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 or 90:10)
-
Ethyl Acetate (EtOAc) / Hexane (e.g., 70:30 or 80:20)
-
Ethyl Acetate (EtOAc) / Methanol (MeOH) (e.g., 98:2)
Adjust the solvent ratios to achieve an optimal Rf value, ideally between 0.3 and 0.7.[6]
Question: How can I visualize the spots? The compound is not UV-active.
Answer: You must use a chemical stain. Several stains are effective for visualizing diols and carbamates:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, such as alcohols (diols).[7][8] It typically produces yellow-brown spots on a pink or purple background.[8]
-
p-Anisaldehyde Stain: This stain is effective for detecting nucleophiles like alcohols and amines.[4] It often gives a range of colors after heating.
-
Ceric Ammonium Molybdate (CAM) Stain: A good general-purpose stain that visualizes many organic compounds as blue-black spots on a light background upon heating.[7]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals can visualize many organic compounds, which appear as temporary brown spots.[4]
Question: What are the expected Rf values for the starting materials and the product?
Answer: The Rf value is highly dependent on the exact TLC conditions (plate type, eluent, temperature). However, you can expect the following trend:
-
This compound (Product): This is a very polar molecule and will have a low Rf value.
-
Starting Materials:
-
If synthesized from 3-amino-1,2-propanediol and Di-tert-butyl dicarbonate (Boc₂O), the starting amine is extremely polar and will likely have an Rf value close to zero, often staying on the baseline.
-
Boc₂O is much less polar and will have a high Rf value, running near the solvent front.
-
Monitoring the reaction involves observing the disappearance of the starting amine spot and the appearance of a new product spot with a slightly higher Rf value.
Quantitative Data Summary
The following table provides representative Rf values for carbamate-containing compounds in common solvent systems. Note that these are illustrative, and actual values for this compound must be determined experimentally.
| Compound Type | Solvent System (v/v) | Approximate Rf Value |
| Boc-protected Amine | 30:70 Ethyl Acetate / Hexane | 0.4 - 0.6[9] |
| Polar Carbamate | 90:10 Dichloromethane / Methanol | 0.3 - 0.5 |
| Highly Polar Diol | 80:20 Dichloromethane / Methanol | 0.2 - 0.4 |
| Starting Amine (e.g., Amino-diol) | 80:20 Dichloromethane / Methanol | < 0.1 |
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the reaction progress.
1. Preparation: a. Prepare your chosen eluent (e.g., 90:10 DCM/MeOH) and pour it into a developing chamber to a depth of about 0.5 cm. b. Place a piece of filter paper inside the chamber, wetting it with the eluent to ensure the chamber atmosphere is saturated with solvent vapor.[10] Close the chamber and let it equilibrate for 5-10 minutes.[10]
2. Spotting the TLC Plate: a. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[11] b. Using a capillary tube, spot small amounts of your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM) on the origin line. Keep the spots small and concentrated. c. Allow the solvent from the spots to fully evaporate.
3. Developing the Plate: a. Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the eluent level is below the origin line.[5] b. Close the chamber and allow the solvent to ascend the plate via capillary action, undisturbed.[12] c. When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11]
4. Visualization: a. Allow the eluent to completely evaporate from the plate in a fume hood. b. Dip the plate quickly and smoothly into your chosen chemical stain (e.g., KMnO₄ solution). c. Remove the plate and wipe excess stain from the back with a paper towel. d. Gently warm the plate with a heat gun until colored spots appear against the background. Avoid overheating, which can char the entire plate.
5. Analysis: a. Circle the visible spots with a pencil. b. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13] c. Compare the spots in the reaction mixture lane to the starting material and product to assess the reaction's progress.
Visualizations
Caption: Standard experimental workflow for TLC analysis.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Home Page [chem.ualberta.ca]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. TLC stains [reachdevices.com]
- 9. reddit.com [reddit.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Thin-Layer Chromatography [sites.pitt.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pediaa.com [pediaa.com]
Technical Support Center: Purification of Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from their reaction products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product after a reaction?
A preliminary aqueous work-up is often a crucial first step. This process helps to remove water-soluble impurities, as well as any acidic or basic compounds that may be present. A typical work-up involves dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and then washing it sequentially with a mild base (like saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.
Q2: How do I choose the most appropriate purification technique for my product?
The choice of purification method depends on the physical and chemical properties of your product and the impurities you need to remove. Here are some general guidelines:
-
Recrystallization: Best for crystalline solids that are thermally stable. It is a cost-effective method, especially for large-scale purifications.[1]
-
Flash Column Chromatography: A versatile technique for separating mixtures based on the different polarities of their components. It is applicable to a wide range of compounds, including oils and non-crystalline solids.[1]
-
Distillation: Suitable for purifying liquids with different boiling points. Vacuum distillation is used for high-boiling liquids or those that are sensitive to heat.[2]
-
Liquid-Liquid Extraction: Used to separate compounds based on their different solubilities in two immiscible liquids, often an organic solvent and water.[3]
Q3: How can I assess the purity of my product after purification?
Several methods can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a preliminary assessment of purity by comparing the crude mixture to the purified product.
-
Melting Point Analysis: A sharp melting point close to the literature value for a solid compound is a good indicator of high purity. Impurities tend to broaden and depress the melting range.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative analysis of purity by separating and detecting all components in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the desired product and any remaining impurities.
Troubleshooting Guides
Recrystallization
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form.[5][6]
-
Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[5]
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not occurred.[5]
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[5] Adding a "seed crystal" of the pure compound can also initiate crystallization.[5]
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, causing it to come out of solution as a liquid.[6] This can also happen if the solution is cooled too quickly or if there is a high concentration of impurities.[5]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation and allow the solution to cool more slowly. Using a mixed solvent system can also be effective.[6]
Problem: The yield of recrystallized product is low.
-
Possible Cause: Using too much solvent, which leaves a significant amount of the product in the mother liquor.[7]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. You can attempt to recover more product from the mother liquor by concentrating it and performing a second recrystallization.[7]
-
Possible Cause: Premature crystallization during a hot filtration step.
-
Solution: Ensure the filtration apparatus (funnel and flask) is pre-heated, and perform the filtration as quickly as possible.[6]
-
Possible Cause: Washing the collected crystals with a solvent that is not cold enough, causing some of the product to dissolve.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[8]
Flash Column Chromatography
Problem: The compounds are not separating well (co-elution).
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Solution: The ideal retention factor (Rf) for the target compound on a TLC plate is around 0.25-0.35 for good separation. If the spots are too high (high Rf), decrease the polarity of the eluent. If the spots are too low (low Rf), increase the polarity. Consider trying a different solvent system altogether, as changing the solvent can alter the selectivity of the separation.
Problem: The compound is stuck at the top of the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If the compound is still not moving, a stronger solvent system may be necessary.
-
Possible Cause: The compound may have precipitated on the column if it was loaded in a solvent in which it is not very soluble.
-
Solution: Try adding a small amount of a stronger, more polar solvent to the top of the column to redissolve the compound.
Problem: Peak tailing or splitting in the collected fractions.
-
Possible Cause: The column may be overloaded with the sample.[9]
-
Solution: Use a larger column or reduce the amount of sample loaded.[10]
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[9]
-
Possible Cause: The compound is interacting with the acidic silanol groups on the silica gel.[11]
-
Solution: Add a small amount of a basic modifier like triethylamine to the eluent to neutralize the acidic sites.
Quantitative Data on Purification Techniques
The following table summarizes typical performance metrics for common purification techniques. The actual values will vary depending on the specific compound, impurities, and experimental conditions.
| Parameter | Recrystallization | Flash Column Chromatography | Liquid-Liquid Extraction |
| Typical Purity Achieved | Good to Excellent (>98%)[1] | Good to Excellent (>99% for some compounds)[1] | Variable, often used as a preliminary purification step |
| Typical Yield/Recovery | Moderate to High (can be >80%)[1] | Variable (depends on separation efficiency) | Good (often >90% for a single extraction) |
| Scalability | Easily scalable | Scalable, but can become costly and time-consuming | Easily scalable |
| Solvent Consumption | Generally lower | Can be high | Moderate |
| Time Consumption | Can be time-consuming (slow cooling)[1] | Generally faster for small-scale purifications[1] | Relatively fast |
Example Recovery Data:
-
Recrystallization: In one study, the recrystallization of benzoic acid from hot water showed a typical yield of 65% under ideal conditions.[12] Another example demonstrated a 90% recovery of a crude product after recrystallization.[13]
-
Flash Chromatography: A two-step HPLC and flash chromatography process to purify a crude synthetic peptide with an initial purity of 77.3% resulted in a final purity of 94.0% with a 45.1% yield, or 90.4% purity with an 84.6% yield, depending on how the fractions were combined.[14]
-
Liquid-Liquid Extraction: The recovery of various volatile compounds from rose aromatic water using liquid-liquid extraction with different solvents ranged from 25.76% to 98.86%.[15]
Experimental Protocols
Detailed Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well at its boiling point. Test several solvents to find the optimal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. To do this, preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, you can place them in a desiccator or a vacuum oven.
Detailed Protocol for Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh eluent and drain it into the silica gel. Repeat this step 2-3 times to ensure the entire sample is loaded in a narrow band.
-
-
Elution: Carefully fill the column with the eluent. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the composition of the collected fractions using TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Detailed Protocol for Liquid-Liquid Extraction
-
Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Addition of Solutions: Pour the solution containing your product into the separatory funnel. Then, add the extraction solvent. The two solvents should be immiscible.
-
Mixing and Venting: Stopper the funnel and gently invert it a few times. Point the stem of the funnel away from yourself and others and slowly open the stopcock to release any pressure buildup.[16] Close the stopcock and shake the funnel more vigorously for about 30 seconds, venting periodically.
-
Separation of Layers: Place the funnel back in the ring stand and remove the stopper. Allow the two layers to fully separate.
-
Draining the Layers: Carefully open the stopcock and drain the bottom layer into a flask.
-
Collecting the Layers: Drain the bottom layer completely, then pour the top layer out through the top of the funnel to avoid contamination.
-
Repeat Extraction: It is often necessary to repeat the extraction process with fresh extraction solvent to maximize the recovery of the product. Combine the organic extracts.
-
Drying: Dry the combined organic layers using a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to isolate your product.
Visualizations
Caption: A general workflow for the purification of a reaction product.
Caption: A decision tree for troubleshooting common recrystallization issues.
Caption: A troubleshooting guide for flash column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. varsitytutors.com [varsitytutors.com]
- 3. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 4. Purification, Qualitative and Quantitative Analysis of Organic Compounds | Chemistry Notes for IITJEE/NEET [cleariitmedical.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Calculate Percent Recovery [sourcetable.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
Technical Support Center: Degradation of Boc-Protected Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of amines protected with the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group?
The tert-butoxycarbonyl (Boc) group is known for its unique stability profile, which is crucial for its role in multi-step organic synthesis. It is generally stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation)[1][2][3]. This stability makes it an "orthogonal" partner to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group[1][2]. However, the Boc group is characteristically labile under acidic conditions, which is the most common method for its removal[1][2].
Q2: Under what conditions does the Boc group degrade?
The primary degradation pathway for Boc-protected amines is cleavage under acidic conditions[2][4]. This can be intentional (deprotection) or unintentional (degradation). Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group[1][4]. Additionally, Boc groups can be removed under thermal conditions at high temperatures, often without any catalyst[5][6][7]. While generally stable to oxidation, harsh oxidative conditions can potentially affect the Boc group or other parts of the molecule.
Q3: Can the Boc group be cleaved by accident during a reaction or workup?
Yes, accidental cleavage is a common issue. This can occur if the reaction mixture becomes acidic, even locally. Common causes include:
-
Use of acidic reagents or catalysts for other transformations in the molecule.
-
Formation of acidic byproducts during a reaction.
-
Workup procedures involving acidic washes (e.g., washing with 1M HCl) when the substrate is particularly acid-sensitive.[8] It is crucial to consider the acid lability of the Boc group when planning subsequent reaction steps and purification procedures.
Q4: Is the Boc group stable at elevated temperatures?
The thermal stability of the Boc group is substrate-dependent. While it is stable at moderately elevated temperatures (e.g., 37-50°C), deprotection can occur at higher temperatures[9]. Thermolytic deprotection is a known method, often requiring temperatures from 120°C to over 200°C, depending on the solvent and substrate structure[5][6][7]. Therefore, prolonged heating during a reaction or distillation should be approached with caution.
Troubleshooting Guide
Q5: My Boc deprotection reaction is slow or incomplete. What are the common causes and solutions?
Several factors can lead to incomplete deprotection[8]:
-
Insufficient Acid Strength/Concentration: The acidic conditions may not be potent enough. For example, TFA can absorb water, reducing its effective acidity[8].
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder acid access, requiring more forceful conditions[8].
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete[8].
-
Acid Consumption: Other basic functional groups in the molecule can neutralize the acid, rendering it insufficient[8].
Solutions:
-
Increase Acid Concentration: Use a higher concentration of acid (e.g., switch from 20% TFA in DCM to 50% or neat TFA)[2].
-
Use a Stronger Acid: If TFA is ineffective, consider using HCl in dioxane or HBr in acetic acid[2][4].
-
Increase Temperature: Gentle heating can accelerate the reaction, but monitor carefully for side reactions[8].
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed[8].
-
Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous solvents and acids[8].
Q6: I am observing unexpected side products after Boc deprotection with acid. What are they and how can I prevent them?
A common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during deprotection[3][10]. The stable tert-butyl cation can act as an electrophile.
-
Target of Alkylation: Nucleophilic residues like tryptophan, methionine, or free thiols are particularly susceptible to tert-butylation[3].
-
Prevention: This side reaction can be suppressed by adding "scavengers" to the reaction mixture. These are nucleophilic species that trap the tert-butyl cation before it can react with the substrate. Common scavengers include anisole, cresol, thioanisole, or triisopropylsilane (TIS)[3][10].
Q7: Can I selectively deprotect one Boc group in the presence of another?
Selective deprotection is challenging but can sometimes be achieved by exploiting differences in electronic or steric environments.
-
Electronic Effects: An N-Boc group on an electron-deficient amine (like an aniline) is more stable to acid than one on an electron-rich alkyl amine.
-
Thermal Selectivity: Recent studies in continuous flow chemistry have shown that selective thermal deprotection is possible by carefully controlling the temperature. For example, an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group[6][7].
Degradation Pathways
1. Acid-Catalyzed Degradation
This is the most common and synthetically useful degradation pathway for the Boc group. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. The cation can then be neutralized by a counter-ion or scavenger, or eliminate a proton to form isobutylene[4][11].
Caption: Mechanism of acid-catalyzed Boc degradation.
2. Thermal Degradation
Thermolytic cleavage of a Boc group proceeds without a catalyst and is considered a greener alternative to acid-based methods. The mechanism is believed to involve a concerted fragmentation that forms the corresponding carbamic acid and isobutylene. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide[5].
Caption: Proposed mechanism for thermal Boc degradation.
Quantitative Data Summary
Table 1: Comparative Stability of Common Amine Protecting Groups
This table provides a qualitative comparison of the stability of Boc, Cbz, and Fmoc groups under different chemical conditions, which is essential for planning orthogonal synthesis strategies[2].
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine) | Reductive Conditions (H₂, Pd/C) |
| Boc | Labile[2] | Stable [2] | Stable [2] |
| Cbz | Generally Stable (requires HBr/AcOH)[2] | Stable [2] | Labile[2] |
| Fmoc | Stable [2] | Labile[2] | Generally Stable[2] |
Table 2: Relative Conditions for Thermal N-Boc Deprotection
The efficiency of thermal deprotection is highly dependent on the substrate and solvent. The data below, adapted from studies on continuous flow thermal deprotection, shows the conditions required to achieve >94% conversion for different N-Boc protected amines in trifluoroethanol (TFE)[6]. This illustrates that N-Boc groups on heteroaromatic amines are the most labile, while those on alkyl amines are the most stable.
| N-Boc Protected Amine Substrate | Required Temperature (°C) | Required Residence Time (min) |
| N-Boc-imidazole | 120 | 25 |
| N-Boc-aniline | 240 | 35 |
| N-Boc-phenethylamine (Alkyl) | 240 | 90 |
Experimental Protocols
Protocol: Monitoring Boc Deprotection by RP-HPLC
This protocol describes a general method for monitoring the progress of a Boc deprotection reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To quantify the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product over time.
Materials:
-
Boc-protected amine substrate
-
Deprotection reagent (e.g., TFA/DCM solution)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Standard laboratory glassware and pipettes
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in the chosen reaction solvent (e.g., Dichloromethane) in a round-bottom flask.
-
Time Zero Sample (t=0): Before adding the deprotection reagent, withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately quench it by diluting it into a vial containing a basic solution (e.g., 1 mL of 50:50 Acetonitrile/Water with a drop of triethylamine) to prevent further reaction. This is your t=0 sample.
-
Initiate Deprotection: Add the deprotection reagent (e.g., Trifluoroacetic Acid) to the reaction flask and start a timer[2].
-
Time-Point Sampling: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw small aliquots from the reaction mixture and quench them in separate, labeled vials as described in step 2.
-
HPLC Analysis:
-
Set up an appropriate gradient method on the HPLC (e.g., 5% to 95% Mobile Phase B over 15 minutes). The Boc-protected starting material, being more lipophilic, will have a longer retention time than the more polar free amine product.
-
Inject the t=0 sample to identify the retention time of the starting material.
-
Inject each subsequent time-point sample.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product at each time point.
-
Calculate the percentage conversion at each time point using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
The reaction is considered complete when the starting material peak is no longer detectable.
-
Analytical Workflow Diagram:
Caption: Workflow for monitoring Boc deprotection via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yields in carbamate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in carbamate synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?
When encountering low yields, a systematic evaluation of your reagents and reaction setup is the critical first step.
-
Reagent Quality: The purity and stability of your starting materials are paramount. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under strictly anhydrous conditions.[1] Ensure your amine and alcohol/thiol reactants are pure and dry.
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. Water can lead to the formation of undesired byproducts, such as symmetric ureas from isocyanates.[1] Ensure all glassware is oven-dried, and solvents are appropriately distilled or dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect molar ratio can lead to incomplete conversion of the limiting reagent.
-
Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. Ensure the temperature is optimal for the specific carbamate synthesis method being employed. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions in carbamate synthesis and how can I minimize them?
Several side reactions can compete with the desired carbamate formation, leading to reduced yields and purification challenges.
-
Urea Formation: When using isocyanates, a common byproduct is the corresponding symmetric urea, formed by the reaction of the isocyanate with any trace water or with the amine reactant. To mitigate this, ensure stringent anhydrous conditions and consider adding the isocyanate slowly to the amine solution.
-
N-Alkylation: In syntheses involving amines and alkyl halides (e.g., from CO2), N-alkylation of the starting amine can occur, leading to a tertiary amine byproduct.[2][3] Optimizing the reaction temperature and pressure can help minimize this side reaction. For instance, an elevated temperature might favor N-alkylation.[2]
-
Over-alkylation: The carbamate product itself can sometimes be alkylated, especially if a strong base and excess alkyl halide are used.[4] The use of additives like tetrabutylammonium iodide (TBAI) can sometimes help minimize overalkylation.[4]
-
Hydrolysis of Starting Materials: Chloroformates are prone to hydrolysis, which deactivates them. Using fresh, high-purity chloroformates and maintaining anhydrous conditions is crucial.
Q3: How can I optimize my reaction conditions to improve the yield of my carbamate synthesis?
Optimizing reaction parameters is key to maximizing your yield.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for carbamate synthesis include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). The optimal solvent will depend on the specific reactants and reaction conditions.
-
Base Selection: Many carbamate syntheses require a base to neutralize acidic byproducts (e.g., HCl from chloroformates) or to activate the nucleophile. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), pyridine, and inorganic bases like potassium carbonate. The strength and nucleophilicity of the base should be carefully considered to avoid unwanted side reactions. For CO2-based syntheses, strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction.[2]
-
Catalyst Addition: Certain reactions benefit from the addition of a catalyst. For example, tin catalysts can be used in transcarbamoylation reactions.[5] Zinc-based catalysts have also been shown to be effective in some carbamate syntheses.[2][6]
-
Reaction Time and Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to byproduct formation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the optimization of various reaction parameters from different studies.
Table 1: Influence of Base and Solvent on Carbamate Yield
| Entry | Amine | Alkyl Halide | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | n-Butyl Bromide | DBU (2.0) | MeCN | 70 | 91 | [2] |
| 2 | Aniline | n-Butyl Bromide | t-BuOLi (1.2) | Toluene | 110 | 95 | [7] |
| 3 | Aniline | n-Butyl Bromide | Na2CO3 (1.2) | n-Butanol | 110 | Not Detected | [7] |
| 4 | Aniline | n-Butyl Bromide | TEA (1.2) | n-Butanol | 110 | Low | [7] |
| 5 | Phenyl Butyl Carbamate | Aniline | K2CO3 | Acetonitrile | Reflux | 42 | [8] |
| 6 | Phenyl Butyl Carbamate | Aniline | DABCO | Triethylamine | Reflux | Very Good | [8] |
Table 2: Effect of Catalyst Loading on Carbamate Yield
| Entry | Alcohol | Carbamoyl Chloride | Catalyst | Catalyst Loading (equiv.) | Temperature (°C) | Yield (%) | Reference |
| 1 | 3-(Ethyl(methyl)amino)phenol | N,N-Diethylcarbamoyl chloride | ZnCl2 | 0.1 | Room Temp | 30 | [6] |
| 2 | 3-(Ethyl(methyl)amino)phenol | N,N-Diethylcarbamoyl chloride | ZnCl2 | 0.25 | Room Temp | 41 | [6] |
| 3 | 3-(Ethyl(methyl)amino)phenol | N,N-Diethylcarbamoyl chloride | ZnCl2 | 0.5 | Room Temp | 81 | [6] |
| 4 | 3-(Ethyl(methyl)amino)phenol | N,N-Diethylcarbamoyl chloride | ZnCl2 | 1.0 | Room Temp | 86 | [6] |
Experimental Protocols
Below are detailed methodologies for common carbamate synthesis procedures.
Protocol 1: Carbamate Synthesis from an Alcohol and N,N'-Carbonyldiimidazole (CDI) [1]
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add CDI (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the formation of the intermediate is complete, add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Protocol 2: Carbamate Synthesis from an Amine, CO₂, and an Alkyl Halide [2]
-
In a reaction vessel, dissolve the amine (1.0 eq.) and a base such as DBU (2.0 eq.) in an anhydrous solvent like acetonitrile.
-
Purge the vessel with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.
-
Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
General Troubleshooting Workflow for Low Carbamate Yield
A flowchart for troubleshooting low yields in carbamate synthesis.
Decision Tree for Selecting a Carbamate Synthesis Method
A decision-making guide for choosing a suitable carbamate synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Analysis of tert-Butyl (2,3-dihydroxypropyl)carbamate and its Alternatives via ¹H NMR Spectroscopy
For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of molecules is fundamental. The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in modern chemistry, and its successful application to substrates such as 3-amino-1,2-propanediol to yield tert-Butyl (2,3-dihydroxypropyl)carbamate requires rigorous analytical confirmation. This guide offers a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound against other relevant Boc-protected amino alcohols, supported by experimental data and detailed protocols.
Comparative ¹H NMR Data
The following table provides a detailed comparison of the ¹H NMR spectral data for this compound and two alternative Boc-protected amino alcohols. The use of deuterochloroform (CDCl₃) as a solvent allows for a direct and meaningful comparison of their spectral characteristics.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | 1.45 | Singlet | 9H |
| -CH(OH)-CH₂OH (Hydroxyls) | 2.68-2.81 | Broad | 2H | |
| -CH₂-NHBoc | 3.20 | Doublet of Doublets | 2H | |
| -CH₂-OH | 3.63 | Doublet of Doublets | 2H | |
| -CH(OH)- | 3.71 | Multiplet | 1H | |
| -NH- | 4.91 | Broad | 1H | |
| tert-Butyl (2-hydroxyethyl)carbamate | -C(CH₃)₃ | 1.43 | Singlet | 9H |
| -OH | 2.75 | Singlet | 1H | |
| -CH₂-NHBoc | 3.26 | Triplet | 2H | |
| -CH₂-OH | 3.66 | Triplet | 2H | |
| -NH- | 5.23 | Broad Singlet | 1H | |
| tert-Butyl (3-hydroxypropyl)carbamate | -C(CH₃)₃ | 1.44 | Singlet | 9H |
| -CH₂-CH₂-CH₂- | 1.70 | Quintet | 2H | |
| -OH | 2.89 | Broad Singlet | 1H | |
| -CH₂-NHBoc | 3.21 | Quartet | 2H | |
| -CH₂-OH | 3.65 | Triplet | 2H | |
| -NH- | 4.75 | Broad Singlet | 1H |
Experimental Protocols
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound and its analogs.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjusted based on sample concentration)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to achieve a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the area under each peak to determine the relative number of protons.
Visualization of Proton Environments
The following diagram illustrates the chemical structure of this compound and highlights its distinct proton environments, which correspond to the signals observed in the ¹H NMR spectrum.
Caption: Chemical structure and key functional groups of this compound.
A Researcher's Guide to the Predicted 13C NMR Spectrum of N-Boc-3-amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum for N-Boc-3-amino-1,2-propanediol, a common building block in synthetic organic chemistry. Understanding the 13C NMR spectrum is crucial for verifying the structure and purity of this compound. This document outlines the predicted chemical shifts for each unique carbon atom, offers a comparison of their electronic environments, and includes a standard experimental protocol for acquiring such data.
Structural Analysis and Chemical Shift Prediction
N-Boc-3-amino-1,2-propanediol, also known as tert-butyl N-(2,3-dihydroxypropyl)carbamate, possesses a simple aliphatic backbone derived from 3-amino-1,2-propanediol and is protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1][2] The molecule has a chiral center at the C2 carbon, which renders the three carbons of the propanediol backbone chemically distinct. The Boc protecting group contributes three additional unique carbon environments.
Due to free rotation around the single bonds, the three methyl groups of the tert-butyl moiety are chemically equivalent and are expected to produce a single signal. In total, six distinct peaks are predicted for the 13C NMR spectrum of N-Boc-3-amino-1,2-propanediol.
The predicted chemical shifts are based on established ranges for similar functional groups.[3][4][5] The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts of adjacent carbons, causing them to appear further downfield. For instance, carbons directly bonded to hydroxyl groups (C1 and C2) are expected in the 60-75 ppm range.[5] The carbamate carbonyl (C=O) of the Boc group is characteristically found much further downfield, typically around 156 ppm.[6]
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shift (δ) ranges for each unique carbon atom in N-Boc-3-amino-1,2-propanediol, referenced to tetramethylsilane (TMS) at 0.0 ppm.
| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | a | Primary Alcohol (-C H₂OH) | 63 - 68 |
| C2 | b | Secondary Alcohol (-C H(OH)-) | 68 - 73 |
| C3 | c | Amine-linked Methylene (-C H₂-NHBoc) | 43 - 48 |
| C4 | d | Carbamate Carbonyl (NH-C =O) | 155 - 158 |
| C5 | e | Quaternary Boc Carbon (-O-C (CH₃)₃) | 78 - 82 |
| C6 | f | Methyl Groups of Boc (-C(C H₃)₃) | 28 - 30 |
Visualization of Molecular Structure
The diagram below illustrates the structure of N-Boc-3-amino-1,2-propanediol with each unique carbon atom labeled according to the prediction table. This visualization helps in correlating the chemical structure with the expected spectral data.
Caption: Structure of N-Boc-3-amino-1,2-propanediol with unique carbons labeled (a-f).
Standard Experimental Protocol for 13C NMR Spectroscopy
This section outlines a typical procedure for acquiring a proton-decoupled 13C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 20-50 mg of N-Boc-3-amino-1,2-propanediol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
-
-
Data Acquisition:
-
Experiment Type: Standard proton-decoupled 1D 13C NMR.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30) is typically used, which involves a 30° pulse angle to allow for faster repetition rates.
-
Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the entire range of expected carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for T1 relaxation of the carbon nuclei, ensuring more accurate signal integration, although quantitative analysis is not the primary goal here.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Identify and label the peaks corresponding to the unique carbons in the molecule.
-
References
Mass Spectrometry Analysis of tert-Butyl (2,3-dihydroxypropyl)carbamate: A Comparative Guide
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of tert-Butyl (2,3-dihydroxypropyl)carbamate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand its fragmentation behavior and select the most suitable analytical methodology. This document presents predicted mass spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques.
Predicted Mass Spectrometry Data
The mass spectral data presented below is predicted based on the established fragmentation patterns of carbamates, diols, and molecules containing a tert-butyl group. The molecular weight of this compound is 191.22 g/mol .[1] Ionization is expected to occur via protonation in Electrospray Ionization (ESI) or by electron impact (EI).
Table 1: Predicted ESI-MS/MS Fragmentation of [M+H]+ Ion of this compound
| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion | Proposed Structure |
| 192.13 | High | [M+H]+ | [C8H18NO4]+ |
| 174.12 | Medium | [M+H-H2O]+ | [C8H16NO3]+ |
| 136.08 | Medium | [M+H-C4H8]+ | [C4H10NO4]+ |
| 118.07 | Low | [M+H-C4H8-H2O]+ | [C4H8NO3]+ |
| 102.06 | High | [C4H8NO2]+ | Isopropanolamine carbocation |
| 92.08 | Medium | [M+H-Boc]+ | [C3H10NO2]+ |
| 74.06 | High | [C3H8NO]+ | Aminopropanol fragment |
| 57.07 | High | [C4H9]+ | tert-butyl cation |
Table 2: Predicted GC-MS (EI) Fragmentation of this compound
| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion | Notes |
| 176.10 | Low | [M-CH3]+ | Loss of a methyl radical from the tert-butyl group. |
| 117.08 | Medium | [C5H11NO2]+ | Loss of the dihydroxypropyl side chain. |
| 101.07 | High | [C5H9O2]+ | McLafferty rearrangement product. |
| 75.05 | Medium | [C3H7O2]+ | Dihydroxypropyl fragment. |
| 57.07 | Very High | [C4H9]+ | tert-butyl cation (base peak). |
Experimental Protocols
Due to the thermal lability of carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analysis.[2][3] However, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially with derivatization to enhance thermal stability.
Protocol 1: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation and Derivatization (Optional): Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate. For derivatization to improve thermal stability, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
GC-MS System and Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (a programmable temperature injector is recommended to minimize thermal degradation).[4]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL injection).
-
MS Detector: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Mandatory Visualizations
References
Interpreting the FT-IR Spectrum of tert-Butyl (2,3-dihydroxypropyl)carbamate: A Comparative Guide for Researchers
For scientists and professionals in drug development, precise analytical characterization of synthesized compounds is paramount. This guide provides a comprehensive framework for interpreting the Fourier-Transform Infrared (FT-IR) spectrum of tert-Butyl (2,3-dihydroxypropyl)carbamate. By comparing its expected spectral features with those of potential starting materials and byproducts, researchers can confidently ascertain the purity and identity of the final product.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the presence of hydroxyl, carbamate, and alkyl functional groups. A thorough analysis involves identifying the characteristic absorption bands for these groups and ensuring the absence of peaks corresponding to potential impurities. The table below summarizes the key expected FT-IR absorption bands for the target molecule and compares them with those of possible precursors and byproducts.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) for this compound | Comparison: 3-Amino-1,2-propanediol (Starting Material) | Comparison: Di-tert-butyl dicarbonate (Reagent) | Comparison: (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (Alternative Starting Material) |
| O-H (Alcohol) | Stretching (H-bonded) | 3500-3200 (broad, strong) | 3400-3200 (broad, strong) | N/A | N/A (hydroxyls are protected) |
| N-H (Carbamate) | Stretching | 3450-3300 (medium) | 3400-3250 (two bands, medium) | N/A | 3400-3250 (two bands, medium) |
| C-H (Alkyl) | Stretching | 3000-2850 (medium to strong) | 3000-2850 (medium) | 2980-2930 (medium) | 3000-2850 (medium) |
| C=O (Carbamate) | Stretching | 1720-1680 (strong) | N/A | ~1810 and ~1760 (anhydride, strong) | N/A |
| N-H (Carbamate) | Bending | 1550-1510 (medium) | 1650-1580 (primary amine scissoring) | N/A | 1650-1580 (primary amine scissoring) |
| C-O (Alcohol) | Stretching | 1150-1000 (strong) | 1150-1000 (strong) | N/A | 1150-1050 (cyclic ether) |
| C-N (Amine/Carbamate) | Stretching | 1250-1020 (medium) | 1250-1020 (medium) | N/A | 1250-1020 (medium) |
This comparative table highlights the key differentiators. The presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and the simultaneous presence of a broad hydroxyl (O-H) band are indicative of the successful formation of this compound. Conversely, the absence of the characteristic anhydride peaks from di-tert-butyl dicarbonate or the distinct primary amine bending vibrations from the starting materials would suggest a pure product.
Experimental Protocol: FT-IR Spectrum Acquisition
A standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample is outlined below.
Objective: To acquire the FT-IR spectrum of synthesized this compound for structural verification and purity assessment.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of synthesized this compound.
-
Spatula.
-
Isopropanol or other suitable solvent for cleaning.
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol. Allow the crystal to dry completely. Perform a background scan to record the spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened wipe to remove all traces of the sample.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the decision-making process for analyzing the obtained FT-IR spectrum to confirm the identity and purity of this compound.
Caption: Workflow for FT-IR spectral analysis of this compound.
A Comparative Guide to Amine Protecting Groups: Boc vs. Cbz, Fmoc, and Alloc
In the intricate field of organic synthesis, particularly within peptide synthesis and pharmaceutical development, the selective protection and deprotection of amine groups is a cornerstone of success.[1][2] An ideal protecting group must be easy to introduce, stable under various reaction conditions, and removable under specific, mild conditions that do not affect other functional groups.[1] This guide offers a data-driven comparison of the most prevalent amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), to assist researchers in making informed strategic decisions for their synthetic pathways.
The fundamental difference between these key protecting groups lies in their cleavage conditions, which establishes their orthogonality—the ability to selectively remove one in the presence of the others.[2][3] This principle is critical for the stepwise assembly of complex molecules.[2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[2]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.[2]
-
Alloc (Allyloxycarbonyl): Removed using a palladium(0) catalyst.[4]
Key Performance Characteristics: A Head-to-Head Comparison
The choice of a protecting group is primarily dictated by the stability of other functional groups within the molecule and the planned synthetic route.[2][5]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl / Z) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Chemical Structure | tBu-O-(C=O)- | Bn-O-(C=O)- | Fmoc-CH₂-O-(C=O)- | CH₂=CH-CH₂-O-(C=O)- |
| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O)[5][6] | Benzyl chloroformate (Cbz-Cl)[7] | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[8][9] | Allyl chloroformate (Alloc-Cl) |
| Protection Conditions | Base (e.g., NaOH, DMAP, NaHCO₃) in H₂O, THF, or ACN at RT to 40°C.[6] | Base (e.g., NaHCO₃) in dioxane/H₂O or pyridine in CH₂Cl₂.[7][8] | Base (e.g., NaHCO₃) in dioxane/H₂O or pyridine in CH₂Cl₂.[8] | Base (e.g., TEA, NaHCO₃) in an aprotic organic solvent.[10] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl).[6][][12] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][13][14] | Base (e.g., 20% piperidine in DMF).[8][9][] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[15][16][17] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[5] | Stable to acidic and basic conditions (with some exceptions).[5][7] | Stable to acids and catalytic hydrogenation (less stable than Cbz).[4][8] | Stable to most acidic and basic conditions.[4][18] |
| Key Advantage | Robust and widely used in non-peptide chemistry; stable to hydrogenation.[5][6] | Orthogonal to Boc; stable under acidic conditions used for Boc removal.[5][13] | Milder deprotection conditions, enabling automation and use with acid-sensitive residues.[9][19][] | Orthogonal to Boc, Fmoc, and Cbz; removable under very mild, neutral conditions.[4][18] |
| Key Disadvantage | Requires strong acids for removal, which can be harsh on sensitive substrates.[][19] | Incompatible with functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes).[5] | The fluorene byproduct can be problematic to remove; less stable to hydrogenation than Cbz.[8] | Requires a metal catalyst which can be expensive and may require careful removal.[16] |
Protection and Deprotection Mechanisms
The distinct chemical nature of each protecting group dictates its specific introduction and cleavage mechanism, which is fundamental to its application in orthogonal synthetic strategies.
Caption: General protection mechanisms for Boc, Cbz, and Fmoc groups.
The deprotection pathways are unique for each group, allowing for their selective removal. The Boc group is removed via an acid-catalyzed hydrolysis, which generates a stable tert-butyl cation.[21][22] Cbz cleavage occurs via catalytic hydrogenolysis, which breaks the benzylic C-O bond.[13] Fmoc deprotection is a base-catalyzed β-elimination reaction, initiated by abstracting the acidic proton on the fluorene ring.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. biotage.com [biotage.com]
- 17. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
A Comparative Guide to N-Boc- and Fmoc-Protected 3-amino-1,2-propanediol for Chemical Synthesis
In the realm of drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. 3-amino-1,2-propanediol is a versatile chiral building block utilized in the synthesis of pharmaceuticals, peptide mimetics, and specialty materials.[1][2][3] Its bifunctional nature, possessing both an amine and two hydroxyl groups, necessitates a robust protection strategy to achieve selective reactions. This guide provides an objective comparison of two commonly used N-protected forms: N-Boc-3-amino-1,2-propanediol and Fmoc-3-amino-1,2-propanediol, focusing on their chemical properties, performance in synthetic applications, and supporting experimental protocols.
The primary distinction between these two reagents lies in the lability of their respective protecting groups. The N-tert-butyloxycarbonyl (Boc) group is acid-labile, readily cleaved under strong acidic conditions, while remaining stable to most bases and nucleophiles.[4][5] Conversely, the N-9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, designed for cleavage under mild basic conditions, yet it exhibits stability in acidic environments.[6][7] This fundamental difference forms the basis of orthogonal protection strategies, a cornerstone of modern multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[4][]
Comparative Data of N-Boc vs. Fmoc-3-amino-1,2-propanediol
The selection of the appropriate protected aminodiol is dictated by the overall synthetic route and the compatibility of other functional groups present in the molecule. The following table summarizes the key quantitative and qualitative differences between the Boc and Fmoc protected variants.
| Property | N-Boc-3-amino-1,2-propanediol | Fmoc-3-amino-1,2-propanediol |
| Molecular Formula | C₈H₁₇NO₄ | C₁₈H₁₉NO₄ |
| Molecular Weight | 191.22 g/mol | 313.35 g/mol |
| Melting Point | 60-63 °C[9] | Data not readily available |
| Core Advantage | Stability in basic conditions, suitable for syntheses involving base-labile groups.[4] | Stability in acidic conditions, ideal for standard SPPS workflows with acid-labile side-chain protection.[6][] |
| Cleavage Condition | Acid-Labile [11] | Base-Labile [12] |
| Primary Reagents | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl).[11] | Weak bases (e.g., 20-30% Piperidine in DMF).[6][12] |
| pH of Cleavage | pH 1–2[] | pH 10–12[] |
| Byproducts | Isobutylene, CO₂, t-butyl cation (requires scavengers like anisole).[5][11] | Dibenzofulvene (requires scavenging by piperidine to prevent side reactions).[7][12] |
| Compatibility | Compatible with base-labile protecting groups (e.g., Fmoc, Aloc).[4] | Compatible with acid-labile protecting groups (e.g., Boc, Trt, tBu).[7][] |
| Typical Applications | Synthesis of complex molecules where base-sensitive functionalities must be preserved. | Predominantly used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[][13][14] |
Performance and Orthogonal Synthesis Strategy
The choice between Boc and Fmoc protection is fundamentally a strategic decision based on the principle of orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise synthesis.
-
N-Boc-3-amino-1,2-propanediol is the reagent of choice when the synthetic intermediate or final product contains functional groups that are sensitive to basic conditions. For example, if a molecule contains ester linkages or other base-labile protecting groups, the acid-cleavable Boc group allows for deprotection of the aminodiol's nitrogen without disturbing these other sites.
-
Fmoc-3-amino-1,2-propanediol is the standard for Fmoc-based SPPS.[13] In this methodology, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The temporary N-terminal Fmoc group is removed at each step with a mild base (piperidine), while the permanent, acid-labile protecting groups on the amino acid side chains remain intact.[6][] The final peptide is cleaved from the resin using a strong acid like TFA, which simultaneously removes all side-chain protecting groups.[13][15]
Experimental Protocols
The following sections provide detailed methodologies for the cleavage of Boc and Fmoc protecting groups from a substrate like 3-amino-1,2-propanediol.
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-3-amino-1,2-propanediol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triisopropylsilane (TIS))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a scavenger (e.g., 2.5-5% v/v TIS) to the solution. This is crucial to quench the reactive t-butyl cations generated during cleavage, preventing side reactions.[11]
-
TFA Addition: Cool the flask in an ice bath (0 °C). Slowly add TFA to the solution (typically 25-50% v/v with DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution (CO₂) ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
This protocol describes the standard procedure for Fmoc removal, commonly performed on a solid support during SPPS.
Materials:
-
Fmoc-protected compound (e.g., Fmoc-aminodiol coupled to a resin)
-
Dimethylformamide (DMF)
-
Piperidine
-
Solid-phase synthesis vessel with a frit
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Place the resin-bound Fmoc-protected compound in the synthesis vessel. Wash and swell the resin with DMF.
-
Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF (v/v).
-
First Treatment: Drain the DMF from the resin. Add the 20% piperidine/DMF solution to the resin, ensuring it is fully submerged. Agitate for 5-10 minutes at room temperature.[12]
-
Drain and Second Treatment: Drain the deprotection solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[12] The formation of the dibenzofulvene-piperidine adduct can often be monitored by UV spectroscopy.[7]
-
Washing: Drain the deprotection solution. Thoroughly wash the resin with DMF (e.g., 5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Confirmation (Optional): A small sample of resin can be tested (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Next Step: The resin with the free amine is now ready for the next coupling step in the synthesis.
Conclusion
The selection between N-Boc-3-amino-1,2-propanediol and Fmoc-3-amino-1,2-propanediol is a critical decision in the design of a synthetic pathway. The choice is not based on the superiority of one over the other, but on its compatibility within an orthogonal protection strategy.
-
Choose N-Boc-3-amino-1,2-propanediol for syntheses that require robust protection against basic reagents or when working with molecules containing base-labile functionalities.
-
Choose Fmoc-3-amino-1,2-propanediol for standard Fmoc-based solid-phase peptide synthesis or when subsequent reaction steps require strongly acidic conditions that would prematurely cleave a Boc group.
By understanding the distinct chemical labilities and leveraging them strategically, researchers and drug development professionals can efficiently synthesize complex, multi-functional molecules with high precision and yield.
References
- 1. sfdchem.com [sfdchem.com]
- 2. 3-Amino-1,2-propanediol BP EP USP CAS 616-30-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Page loading... [guidechem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 9. BOC-(RS)-3-AMINO-1,2-PROPANEDIOL | 137618-48-5 [chemicalbook.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
A Comparative Guide to Alternatives for tert-Butyl (2,3-dihydroxypropyl)carbamate in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a detailed comparison of alternatives to tert-butyl (2,3-dihydroxypropyl)carbamate, a versatile building block featuring a Boc-protected amine and a 1,2-diol. The focus is on the protection of the diol functionality, a critical consideration in the synthesis of complex molecules such as pharmaceuticals and biologically active compounds.
The utility of this compound lies in its bifunctional nature, offering a handle for peptide coupling or other amine-related chemistry via the Boc-protected nitrogen, while the diol allows for further synthetic manipulations. The choice of a suitable protecting group for the diol is paramount to avoid unwanted side reactions and to ensure high yields and stereochemical control. This guide evaluates common alternatives, presenting their performance data, detailed experimental protocols, and stability profiles to inform your synthetic strategy.
Overview of Diol Protecting Groups
The primary alternatives for protecting the 1,2-diol moiety of this compound and similar structures fall into three main categories: cyclic acetals, silyl ethers, and specialized protecting groups. Each class offers distinct advantages in terms of stability, ease of introduction, and conditions for removal.
A general workflow for the protection and deprotection of diols is illustrated below. The selection of the protecting group (PG) and the corresponding reagents is dictated by the overall synthetic plan, including the compatibility with other functional groups present in the molecule.
Caption: General workflow for the protection and subsequent deprotection of a diol functional group.
Performance Comparison of Diol Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthesis design. The following tables provide a comparative summary of the performance of common diol protecting groups under various conditions.
Table 1: Protection of 1,2-Diols - A Quantitative Comparison
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reaction Time |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, p-TsOH, Acetone, rt | 85-95 | 1-4 h |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA, CH3CN, rt | 90-98 | 1-3 h |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF, rt | 90-98 | 2-12 h |
| Boc-ethylidene | tert-Butyl propynoate, DMAP, CH3CN, rt | 91-99 | 0.5-2 h |
Table 2: Deprotection of 1,2-Diol Protecting Groups - A Quantitative Comparison
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reaction Time |
| Isopropylidene (Acetonide) | 80% Acetic acid in H2O, rt | 90-98 | 1-2 h |
| Benzylidene Acetal | 1) H2, Pd/C, MeOH; 2) Acidic workup | 85-95 | 2-6 h |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBAF, THF, rt | 90-99 | 0.5-2 h |
| Boc-ethylidene | Pyrrolidine, BuLi, THF, rt | 85-90 | 16 h |
Table 3: Stability of Common Diol Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, NaH) | Oxidative Conditions (e.g., PCC, KMnO4) | Reductive Conditions (e.g., H2/Pd, LiAlH4) |
| Isopropylidene (Acetonide) | Labile | Stable | Stable | Stable |
| Benzylidene Acetal | Labile | Stable | Stable | Labile (reductive cleavage) |
| tert-Butyldimethylsilyl (TBDMS) Ether | Labile | Stable | Stable | Stable |
| Boc-ethylidene | Stable | Labile | Stable | Stable |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of 1,2-diols using the discussed alternatives.
Synthesis of this compound
The starting material, this compound, can be synthesized from 3-amino-1,2-propanediol.
-
Reaction: 3-Amino-1,2-propanediol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Reagents: 3-Amino-1,2-propanediol, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Methanol, Water.
-
Procedure: 3-Amino-1,2-propanediol is dissolved in a mixture of methanol and water. Sodium bicarbonate is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in methanol. The reaction mixture is stirred at room temperature overnight. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Protection of a 1,2-Diol as an Isopropylidene Acetal (Acetonide)
-
Reaction: A 1,2-diol reacts with 2,2-dimethoxypropane in the presence of an acid catalyst to form a cyclic ketal.
-
Reagents: 1,2-diol, 2,2-dimethoxypropane, p-Toluenesulfonic acid (p-TsOH) or iodine, Acetone or dichloromethane (DCM).
-
Procedure: To a solution of the diol in acetone or DCM is added 2,2-dimethoxypropane and a catalytic amount of p-TsOH or iodine. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine), and the solvent is removed under reduced pressure. The residue is then purified. A novel method using iodine as a catalyst in dimethoxypropane has been reported to give good to excellent yields under neutral conditions[1].
Deprotection of an Isopropylidene Acetal
-
Reaction: The cyclic ketal is hydrolyzed under acidic conditions to regenerate the diol.
-
Reagents: Isopropylidene-protected diol, Acetic acid, Water.
-
Procedure: The protected diol is dissolved in a mixture of acetic acid and water (e.g., 80% acetic acid). The solution is stirred at room temperature until the reaction is complete as indicated by TLC. The solvent is then removed under reduced pressure to yield the deprotected diol.
Protection of a 1,2-Diol as a Benzylidene Acetal
-
Reaction: A 1,2-diol reacts with benzaldehyde dimethyl acetal in the presence of an acid catalyst.
-
Reagents: 1,2-diol, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA) or Cu(OTf)₂[2], Acetonitrile (CH₃CN).
-
Procedure: The diol is dissolved in acetonitrile, followed by the addition of benzaldehyde dimethyl acetal and a catalytic amount of CSA or Cu(OTf)₂. The reaction is stirred at room temperature for 1-3 hours. Upon completion, the reaction is quenched with triethylamine, and the solvent is evaporated. The crude product is purified by column chromatography.
Deprotection of a Benzylidene Acetal
-
Reaction: The benzylidene acetal is cleaved via hydrogenolysis.
-
Reagents: Benzylidene-protected diol, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol (MeOH).
-
Procedure: The protected diol is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected diol.
Protection of a 1,2-Diol as a TBDMS Ether
-
Reaction: The diol is silylated using tert-butyldimethylsilyl chloride.
-
Reagents: 1,2-diol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dimethylformamide (DMF).
-
Procedure: The diol is dissolved in DMF, and imidazole and TBDMS-Cl are added. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the silylated product.
Deprotection of a TBDMS Ether
-
Reaction: The silyl ether is cleaved using a fluoride source.
-
Reagents: TBDMS-protected diol, Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure: The silylated diol is dissolved in THF, and a solution of TBAF in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The reaction is then quenched with water, and the product is extracted, dried, and purified.
Applications in Synthesis and Drug Development
Molecules containing the N-Boc-3-amino-1,2-propanediol scaffold are valuable intermediates in the synthesis of a variety of biologically active compounds. The combination of a protected amine and a diol allows for sequential or orthogonal functionalization, making them versatile building blocks in drug discovery.
Caption: A representative synthetic pathway illustrating the use of N-Boc-3-amino-1,2-propanediol.
These building blocks have been incorporated into the synthesis of:
-
Chiral Synthons: The chiral nature of 3-amino-1,2-propanediol makes its protected forms valuable starting materials for the synthesis of enantiomerically pure pharmaceuticals.
-
Enzyme Inhibitors: The diol and amine functionalities can mimic the transition states of enzymatic reactions, making these scaffolds useful for designing enzyme inhibitors.
-
Lipid-like Molecules for RNAi Therapeutics: The aminopropanediol backbone is being investigated for the creation of lipid-like molecules used in RNA interference (RNAi) therapies[3].
-
Peptide-Drug Conjugates: The amino group provides a convenient point of attachment for peptides, allowing for the development of targeted drug delivery systems.
While specific signaling pathways are highly dependent on the final molecular target, the versatility of this scaffold allows for its incorporation into molecules designed to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Conclusion
The choice of a protecting group for the diol functionality in this compound and related compounds is a critical step in the design of a synthetic route. Cyclic acetals, such as isopropylidene and benzylidene acetals, offer reliable protection under basic conditions and are readily removed with acid. Silyl ethers provide an orthogonal protection strategy, being stable to a wide range of conditions but selectively cleaved by fluoride ions. Newer methods, such as the use of Boc-ethylidene, offer unique stability profiles, being stable to acid but labile to base.
By carefully considering the quantitative data on yields, reaction times, and stability, along with the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient and successful production of complex, biologically active molecules.
References
A Comparative Guide to Analytical Techniques for Carbamate Characterization
For researchers, scientists, and drug development professionals, the precise and accurate characterization of carbamates is paramount for ensuring product safety, efficacy, and regulatory compliance. Carbamates, a class of organic compounds derived from carbamic acid, are utilized in various applications, including as pesticides and pharmaceuticals. Their analysis, however, can be challenging due to their thermal lability and the complexity of sample matrices. This guide provides an objective comparison of the three primary analytical techniques for carbamate characterization: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the availability of instrumentation. While HPLC-based methods are often preferred for these thermally sensitive compounds, GC-MS can be a viable alternative, particularly with derivatization.[1]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each technique, offering a clear comparison to aid in method selection.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| HPLC-FLD | >0.999[2] | 0.01 - 0.5 µg/L[2] | ~1 µg/L[2] | 85 - 97%[2] | < 5%[2] | Water, Food, Environmental Samples[3][4] |
| LC-MS/MS | >0.99[5][6] | 0.05 - 2.0 µg/kg[6] | 0.20 - 5.0 µg/kg[5][6] | 70.9 - 119%[5][6] | 1.0 - 11%[5][6] | Alcoholic Beverages, Food, Biological & Environmental Matrices[5][7] |
| GC-MS | >0.99[5] | 0.4 - 2.8 µg/kg[5] | 1.2 - 9.2 µg/kg[5] | 87 - 104.4%[5] | 1.7 - 8.49%[5] | Alcoholic Beverages, Fermented Foods, Environmental Samples[5][8] |
Experimental Workflows and Methodologies
A generalized workflow for the analysis of carbamates involves several key stages, from sample collection to data interpretation. The choice of analytical technique significantly influences the specific protocols within this workflow.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Boc-3-amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Boc-3-amino-1,2-propanediol, a key chiral building block in the synthesis of various pharmaceuticals, is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity assessment of this compound. The information presented is collated from established methodologies for similar compounds and is intended to provide a robust starting point for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for chiral separation, the nature of potential impurities, and the desired level of sensitivity and accuracy.
| Method | Principle | Primary Use Case | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric purity assessment (determination of D- and L-isomer ratios). | Direct separation of enantiomers, high resolution and accuracy for chiral impurities.[1] | Requires specialized and often expensive chiral columns, method development can be complex. |
| Reverse-Phase HPLC | Partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Achiral purity assessment (quantification of process-related impurities and degradation products). | Broad applicability, robust and reproducible, compatible with a wide range of detectors (UV, MS).[2] | Does not separate enantiomers, may require derivatization for compounds lacking a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Analysis of volatile and semi-volatile impurities, including residual solvents and starting materials. | High sensitivity and specificity, excellent for identifying unknown impurities through mass spectral libraries.[3] | Requires derivatization (e.g., silylation) for non-volatile compounds like N-Boc-3-amino-1,2-propanediol, high temperatures can cause degradation of thermally labile compounds.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides a direct measure of purity, non-destructive, can be used for structural elucidation of impurities.[4] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, may have signal overlap in complex mixtures.[5] |
Experimental Protocols
Detailed experimental protocols for the key analytical methods are provided below. These are model protocols and may require optimization for specific instrumentation and sample matrices.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the separation and quantification of the enantiomers of N-Boc-3-amino-1,2-propanediol.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Expected Performance (Illustrative):
-
Retention Time (S-enantiomer): ~8.5 min
-
Retention Time (R-enantiomer): ~10.2 min
-
Resolution (Rs): > 2.0
-
Limit of Quantification (LOQ): ~0.05%
Method 2: Reverse-Phase HPLC for Achiral Purity
This method is suitable for the quantification of process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Potential Impurities to Monitor:
-
3-Amino-1,2-propanediol: The unprotected starting material.[6]
-
Glycerol: A potential byproduct from the synthesis of 3-amino-1,2-propanediol.[6]
-
2-Amino-1,3-propanediol (Serinol): An isomer of the starting material.[6]
-
Di-Boc protected species: Over-protection byproduct.
Method 3: GC-MS for Volatile and Derivatized Impurities
This method is useful for identifying and quantifying volatile impurities and can be adapted for the main analyte after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization (for N-Boc-3-amino-1,2-propanediol):
-
Dry a sample of N-Boc-3-amino-1,2-propanediol (approx. 1 mg) under vacuum.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Method 4: Quantitative NMR (qNMR) for Absolute Purity
This method provides an absolute measure of purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of N-Boc-3-amino-1,2-propanediol and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and standard.[4]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC purity assessment.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. borregaard.com [borregaard.com]
A Comparative Analysis of N-Boc Protected Diamines for Researchers and Drug Development Professionals
An essential guide to the synthesis, reactivity, and application of N-Boc protected diamines, complete with experimental data and protocols to inform strategic molecular design.
In the landscape of organic synthesis and pharmaceutical development, N-Boc protected diamines stand out as versatile and indispensable building blocks. Their unique bifunctional nature, featuring one nucleophilic amine and one protected amine, allows for controlled, sequential reactions, making them crucial for the construction of complex molecules, from peptide derivatives to innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs) and PARP inhibitors.[1] This guide offers a comparative analysis of various N-Boc protected diamines, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to select the optimal building block for their synthetic endeavors.
Performance Comparison: Synthesis and Reactivity
The choice of a specific N-Boc protected diamine is often dictated by factors such as the efficiency of its synthesis, the reactivity of the free amine, and the stability of the Boc protecting group under various reaction conditions. While direct quantitative comparisons of reactivity under identical conditions are not extensively documented in the literature, established protocols for their synthesis and subsequent reactions provide a reliable framework for their application.[2]
Synthesis of Mono-N-Boc Protected Diamines
Achieving selective mono-protection of a diamine is a common challenge, with the potential for di-substitution being a significant side reaction.[3] Several methodologies have been developed to optimize the yield of the desired mono-protected product. Below is a comparison of different synthetic routes to N-Boc-ethylenediamine, a widely used building block.[3]
| Parameter | Route 1: Direct Acylation with Boc₂O | Route 2: In Situ Mono-Protonation | Route 3: Acylation with tert-butyl (p-nitrophenyl) carbonate |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (p-nitrophenyl) carbonate |
| Key Strategy | Slow addition to excess ethylenediamine | In situ mono-protonation of ethylenediamine | Use of an alternative acylating agent |
| Reported Yield | 83% | 87% | 82.3% |
| Reaction Time | 12 hours | 1 hour | 5-6 hours |
| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | 20-25 °C |
Reactivity in Acylation Reactions
The unprotected primary amine of mono-N-Boc-protected diamines is highly nucleophilic and readily participates in acylation reactions to form amide bonds. This reactivity is fundamental to their utility as linkers and building blocks. While specific kinetic data for a direct comparison is scarce, the general principle of amine reactivity suggests that the primary amines of common N-Boc protected diamines, such as N-Boc-ethylenediamine and N-Boc-propanediamine, exhibit comparable high reactivity towards acylating agents.[2] The yield of acylation reactions is highly dependent on the specific substrates, coupling agents, and reaction conditions employed.
Experimental Protocols
General Protocol for Mono-Boc Protection of Ethylenediamine (In Situ Mono-Protonation Method)
This protocol describes a highly efficient method for the selective mono-Boc protection of ethylenediamine.[4]
Materials:
-
Ethylenediamine
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Brine
Procedure:
-
In a flask, cool 150 mL of MeOH to 0°C.
-
Bubble gaseous HCl (17 g) through the cooled MeOH with stirring for 15 minutes.
-
Carefully add ethylenediamine (28 g, 0.466 mol) to the methanolic HCl solution at 0°C.
-
Allow the mixture to stir at room temperature for 15 minutes, then add 50 mL of H₂O and stir for an additional 30 minutes.
-
Prepare a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of MeOH and add it to the reaction mixture.
-
Stir for 1 hour at room temperature.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Add diethyl ether (300 mL) to the residue to precipitate and remove any unreacted diamine.
-
Treat the residue with a 2 N NaOH solution (500 mL) to neutralize the hydrochloride salt.
-
Extract the product with CH₂Cl₂ (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc-protected ethylenediamine.
A typical yield for this procedure is approximately 87%.[5]
General Protocol for Acylation of a Mono-Boc-Protected Diamine
This protocol outlines a standard procedure for the acylation of the free primary amine of a mono-Boc-protected diamine.
Materials:
-
Mono-Boc-protected diamine (e.g., N-Boc-ethylenediamine)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the mono-Boc-protected diamine (1.2 equivalents) in the anhydrous solvent.
-
Add the solution of the mono-Boc-protected diamine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated, N'-Boc-protected diamine.
Applications in Drug Discovery and Development
N-Boc protected diamines are instrumental in the synthesis of a wide array of pharmaceuticals. Their ability to act as linkers or scaffolds is highlighted in the development of cutting-edge therapies.
PROTACs: Hijacking Cellular Machinery for Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] N-Boc protected diamines are frequently employed as versatile linkers to connect the target-binding ligand and the E3 ligase ligand.[6] The length and composition of the diamine linker are critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex.[6]
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of Olaparib: A PARP Inhibitor
Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Its synthesis often involves the use of N-Boc-piperazine, a cyclic diamine derivative, as a key building block. The Boc-protected piperazine is introduced into the molecular scaffold, and subsequent deprotection and acylation steps complete the synthesis of the final drug molecule.[7][8]
Caption: Key steps in the synthesis of Olaparib.
Synthesis of HIV Protease Inhibitors
N-Boc protected diamines and their derivatives are also crucial intermediates in the synthesis of various HIV protease inhibitors. For instance, the synthesis of inhibitors can involve the coupling of a Boc-protected amino epoxide with a suitable amine, followed by further functionalization. The Boc group serves to mask one of the amine functionalities while the other is being reacted, ensuring the desired regioselectivity.[3]
Caption: General workflow for HIV protease inhibitor synthesis.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioorg.org [bioorg.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of tert-Butyl (2,3-dihydroxypropyl)carbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (2,3-dihydroxypropyl)carbamate, CAS Number 137618-48-5. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This compound is a solid and may cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA-approved respirator.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and the CAS number "137618-48-5".
-
Include any relevant hazard symbols as required by your institution's and local regulations.
-
-
Storage:
-
Store the waste container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
All disposal activities must be in accordance with national and local regulations.[5]
-
III. Quantitative Disposal Data
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. Disposal regulations are typically based on the hazardous characteristics of the waste, not specific concentration thresholds for this compound.
| Parameter | Value |
| RCRA Hazardous Waste Code | Not listed, but may be classified based on characteristics |
| Aquatic Toxicity | Data not available |
| Persistence/Degradability | Data not available |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets. Always consult your institution's specific protocols and local regulations for chemical waste disposal.
References
Personal protective equipment for handling tert-Butyl (2,3-dihydroxypropyl)carbamate
This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl (2,3-dihydroxypropyl)carbamate (CAS No. 137618-48-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
Hazard Identification and Personal Protective Equipment
According to GHS classifications, this compound is identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards. | Protects against splashes that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and irritation.[1][2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended. | Protects skin from potential splashes and contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator. | Prevents respiratory irritation from dust or aerosols.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Spill Response:
-
For spills, sweep up the material and place it into a suitable, closed container for disposal.[4]
-
Avoid generating dust.
-
Ensure adequate ventilation.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a sealed, clearly labeled, and compatible waste container.
-
Contaminated PPE, such as used gloves, should be collected in a designated hazardous waste container.
-
Disposal should be carried out in accordance with local, state, and federal regulations.
Experimental Protocols: First Aid Measures
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
